Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Downstreaming of (2-Chlorophenyl)acetone oxime
Executive Summary (2-Chlorophenyl)acetone oxime (CAS: 117891-08-4) is a critical synthetic intermediate in the development of halogenated phenethylamine and amphetamine derivatives[1]. As a stable oxime derivative of 2[2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chlorophenyl)acetone oxime (CAS: 117891-08-4) is a critical synthetic intermediate in the development of halogenated phenethylamine and amphetamine derivatives[1]. As a stable oxime derivative of 2[2], it serves as a highly efficient bridge for synthesizing monoamine releasing agents (MRAs), specifically 2-chloroamphetamine (2-CA)[3]. This whitepaper provides a comprehensive physicochemical profile, detailed mechanistic synthesis protocols, and downstream pharmacological context for researchers in medicinal chemistry and neuropharmacology.
Physicochemical Profiling and Structural Dynamics
The structural integrity of (2-Chlorophenyl)acetone oxime is defined by its carbon-nitrogen double bond (C=N) and the ortho-substituted chlorine atom on the phenyl ring. The ortho-chloro substitution introduces significant steric hindrance and inductive electron-withdrawing effects, which influence both the E/Z isomerization ratio of the oxime and the electrophilicity of the precursor ketone[2].
Mechanistic Synthesis and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that successful synthesis relies not just on mixing reagents, but on controlling the microenvironment of the reaction. The following protocols are designed as self-validating systems, ensuring high yield, mechanistic fidelity, and real-time purity confirmation.
Workflow 1: Oximation of 1-(2-Chlorophenyl)propan-2-one
Objective: Convert the precursor ketone to the target oxime.
Causality & Mechanism: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent explosive decomposition and oxidation. To activate it, a mild base like Sodium Acetate (NaOAc) is required. NaOAc serves a dual purpose: it liberates the free nucleophilic hydroxylamine and buffers the reaction at an optimal pH of 4.5–5.0. If the pH drops too low, the amine remains protonated and non-nucleophilic; if it rises too high, the carbonyl oxygen of the ketone is not sufficiently protonated to invite nucleophilic attack. Ethanol is selected as the solvent because it solubilizes both the organic ketone and the aqueous-soluble salts, providing a homogenous reaction mixture.
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq of 1-(2-chlorophenyl)propan-2-one in absolute ethanol.
Activation: In a separate flask, dissolve 1.5 eq of Hydroxylamine hydrochloride and 1.5 eq of Sodium Acetate in a minimal amount of distilled water.
Addition: Dropwise add the aqueous buffer solution to the ethanolic ketone solution under continuous stirring at room temperature.
Condensation: Heat the mixture to reflux (approx. 78°C) for 2-3 hours. The reaction progresses via nucleophilic addition followed by dehydration (-H₂O).
Validation (TLC): Monitor the disappearance of the ketone spot using Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The oxime will validate itself by appearing as a distinctly more polar spot (lower Rf value) due to the presence of the hydroxyl group.
Workup: Concentrate the mixture under reduced pressure, extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude (2-Chlorophenyl)acetone oxime.
Workflow 2: Downstream Reduction to 2-Chloroamphetamine (2-CA)
Objective: Reduce the oxime to the primary amine, 1-(2-chlorophenyl)propan-2-amine.
Causality & Mechanism: Oximes are notoriously resistant to mild reducing agents like NaBH₄. Lithium Aluminum Hydride (LiAlH₄) is selected for its robust hydride transfer capabilities, which efficiently reduce the C=N double bond and cleave the N-O bond to yield the primary amine[4].
Step-by-Step Protocol:
Preparation: Suspend 2.0 eq of LiAlH₄ in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.
Addition: Dissolve the purified (2-Chlorophenyl)acetone oxime in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the highly exothermic reaction.
Reduction: Gradually warm the mixture to room temperature, then reflux for 4 hours.
Quenching (Fieser Method): Cool to 0°C and carefully quench with water (
mL per g of LiAlH₄), 15% NaOH ( mL), and water ( mL) to precipitate aluminum salts as a granular white solid. This specific quenching ratio prevents the formation of a gelatinous emulsion, ensuring clean phase separation.
Validation: Filter the salts, concentrate the filtrate, and confirm the primary amine via ¹H NMR. The system self-validates when the broad oxime -OH peak disappears and the characteristic -NH₂ protons emerge in the spectra.
Downstream Pharmacological Context
The primary application of (2-Chlorophenyl)acetone oxime is its downstream conversion into 3[3]. Unlike its structural cousin, para-chloroamphetamine (4-CA), which is a potent and neurotoxic serotonin releasing agent, 2-CA acts primarily as a monoamine releasing agent (MRA) for norepinephrine and dopamine[3]. Pharmacodynamic studies indicate that 2-CA induces the release of norepinephrine and dopamine in rat brain synaptosomes with EC₅₀ values of 19.1 nM and 62.4 nM, respectively, without producing the serotonergic neurotoxicity characteristic of 4-CA[3]. This makes the oxime-derived 2-CA a valuable pharmacological tool for probing dopaminergic and noradrenergic pathways in preclinical models.
Pathway Visualization
Figure 1: Synthetic workflow from 1-(2-chlorophenyl)propan-2-one to the bioactive 2-CA.
Solubility of (2-Chlorophenyl)acetone oxime in organic solvents
An In-Depth Technical Guide to the Solubility of (2-Chlorophenyl)acetone oxime in Organic Solvents Introduction (2-Chlorophenyl)acetone oxime is a chemical intermediate of significant interest in synthetic chemistry, pot...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of (2-Chlorophenyl)acetone oxime in Organic Solvents
Introduction
(2-Chlorophenyl)acetone oxime is a chemical intermediate of significant interest in synthetic chemistry, potentially serving as a precursor in the development of novel pharmaceutical and agrochemical agents. The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in various stages of research and development, including reaction kinetics, purification by crystallization, and formulation. A comprehensive understanding of its solubility profile enables researchers to design efficient synthetic routes, develop robust purification strategies, and formulate products with optimal bioavailability.
This technical guide provides a framework for understanding and determining the solubility of (2-Chlorophenyl)acetone oxime in common organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in their work with this molecule.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice forces of the solid. The adage "like dissolves like" serves as a fundamental guiding principle.
(2-Chlorophenyl)acetone oxime (C₉H₁₀ClNO) possesses several structural features that influence its solubility[1][2]:
Aromatic Ring: The chlorophenyl group is largely non-polar and will contribute to solubility in aromatic and less polar solvents through van der Waals interactions.
Oxime Functional Group (-C=N-OH): The hydroxyl group of the oxime is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic and aprotic solvents.
Chlorine Substituent: The electronegative chlorine atom adds to the molecule's polarity.
Computed LogP: The computed XLogP3 value for (2-Chlorophenyl)acetone oxime is 2.4[1], indicating a degree of lipophilicity and suggesting a preference for less polar organic solvents over water.
Generally, oximes are characterized as being poorly soluble in water but soluble in polar organic solvents[3]. The presence of both polar and non-polar regions in (2-Chlorophenyl)acetone oxime suggests it will exhibit a nuanced solubility profile across a range of organic solvents.
Predicted Solubility Profile
Based on the structural analysis and general characteristics of oximes, the following solubility profile in various classes of organic solvents can be predicted for (2-Chlorophenyl)acetone oxime:
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the oxime's hydroxyl group to engage in hydrogen bonding suggests good solubility in alcohols.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the oxime's hydroxyl group, likely leading to good solubility.
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the chlorophenyl ring may afford some solubility in aromatic solvents like toluene. However, solubility in highly non-polar aliphatic solvents like hexane is expected to be limited due to the presence of the polar oxime group.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. (2-Chlorophenyl)acetone oxime is expected to be reasonably soluble in these solvents.
For a structurally related, though simpler, compound, acetone oxime, it is known to be soluble in water, ethanol, ether, and chloroform[4][5][6][7]. This supports the prediction that (2-Chlorophenyl)acetone oxime will also exhibit solubility in a range of polar and moderately polar organic solvents.
Experimental Determination of Solubility
The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound[3]. The following protocol provides a step-by-step guide for determining the solubility of (2-Chlorophenyl)acetone oxime.
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
Preparation of Saturated Solution:
To a series of sealed vials, add an excess amount of solid (2-Chlorophenyl)acetone oxime to a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.
Sample Withdrawal and Dilution:
Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid phase.
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution solvent should be compatible with the analytical technique.
Quantification:
Determine the concentration of (2-Chlorophenyl)acetone oxime in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[3][8][9].
Calculation:
Calculate the solubility of (2-Chlorophenyl)acetone oxime in the solvent using the following formula:
Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor
Analytical Quantification by HPLC-UV
A reverse-phase HPLC method with UV detection is a suitable technique for the quantification of (2-Chlorophenyl)acetone oxime, given its aromatic nature which will provide a strong UV chromophore.
Suggested HPLC-UV Method Parameters
Parameter
Suggested Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic or gradient elution with Acetonitrile and Water
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
To be determined by UV scan (likely around 254 nm)
Method Validation
For accurate and reliable results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of (2-Chlorophenyl)acetone oxime in Various Organic Solvents at 25 °C
Solvent
Solvent Class
Solubility (g/L)
Solubility (mol/L)
Methanol
Polar Protic
Experimental Value
Calculated Value
Ethanol
Polar Protic
Experimental Value
Calculated Value
Acetone
Polar Aprotic
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
Experimental Value
Calculated Value
Dichloromethane
Chlorinated
Experimental Value
Calculated Value
Toluene
Aromatic
Experimental Value
Calculated Value
Hexane
Non-Polar
Experimental Value
Calculated Value
Note: The molecular weight of (2-Chlorophenyl)acetone oxime is 183.63 g/mol [1][2].
Conclusion
While specific, publicly available quantitative solubility data for (2-Chlorophenyl)acetone oxime is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying theoretical principles of solubility and employing a systematic experimental approach, researchers can generate the critical data needed to effectively utilize this compound in their synthetic and developmental endeavors. The provided protocols for the shake-flask method and HPLC-UV analysis serve as a practical starting point for any laboratory working with this and other novel chemical entities.
Metoree. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. [Link]
MDPI. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]
Royal Society of Chemistry. From oximes to tertiary alcohols in water, at room temperature and under air: a hybrid one-pot tandem assembly of enzymatic deoximation and RLi/RMgX reagents. [Link]
Oriental Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
Thermodynamic stability of chlorinated phenylacetone oximes
An In-Depth Technical Guide to the Thermodynamic Stability of Chlorinated Phenylacetone Oximes Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of chlorinated phenylaceton...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Chlorinated Phenylacetone Oximes
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of chlorinated phenylacetone oximes. Phenylacetone oxime and its derivatives are critical intermediates in various chemical syntheses, and understanding their stability is paramount for process optimization, safety, and quality control. This document synthesizes fundamental principles of stereochemistry, substituent effects, and analytical chemistry to offer researchers, scientists, and drug development professionals a detailed framework for assessing and controlling the stability of these compounds. We delve into the crucial E/Z isomerism, the profound influence of aromatic chlorination on molecular properties, and the impact of environmental factors. Detailed, field-proven protocols for experimental analysis using chromatography, spectroscopy, and thermal methods are provided, alongside an exploration of computational modeling for predicting isomer stability.
Introduction: The Significance of Phenylacetone Oximes
Phenylacetone oxime (N-(1-phenylpropan-2-ylidene)hydroxylamine) is the oxime derivative of phenyl-2-propanone (P2P). It serves as a versatile chemical intermediate, primarily due to the reactivity of the C=N-OH functional group, which can be readily transformed into other functionalities, such as primary amines through reduction or amides via the Beckmann rearrangement[1]. The introduction of chlorine atoms onto the phenyl ring modifies the molecule's steric and electronic properties, which in turn significantly impacts its reactivity, biological activity, and, critically, its stability.
A core aspect of oxime chemistry is the phenomenon of geometric isomerism around the C=N double bond. The energy barrier for rotation is substantial, allowing for the existence of two distinct and separable stereoisomers: the E and Z isomers[2]. The relative stability of these isomers, and the propensity of one to convert to the other, defines the thermodynamic landscape of the system. This guide focuses on elucidating the factors that govern this equilibrium and the overall chemical integrity of chlorinated phenylacetone oximes.
Synthesis and E/Z Isomerism
The primary synthesis route for phenylacetone oximes is the condensation reaction between the corresponding chlorinated phenyl-2-propanone and hydroxylamine (or its salt, hydroxylamine hydrochloride)[1][3]. The reaction typically yields a mixture of E and Z isomers, with the ratio being dependent on reaction conditions and the specific substitution pattern[4][5].
Fig. 1: Synthesis and Isomerization of Chlorinated Phenylacetone Oximes.
The E isomer has the hydroxyl group anti (opposite) to the larger substituent on the carbonyl carbon (the benzyl group), while the Z isomer has it syn (same side). The thermodynamic stability is the measure of the relative Gibbs free energy of these two isomers at equilibrium. Typically, one isomer is thermodynamically more stable than the other, though the energy difference can be small[6].
The Influence of Aromatic Chlorination
The position (ortho, meta, para) and number of chlorine substituents on the phenyl ring profoundly alter the thermodynamic stability of the oxime isomers through a combination of inductive and resonance effects. These electronic effects can be quantified using the Hammett equation, which relates reaction rates and equilibria for substituted benzene derivatives[7][8].
log(K/K₀) = σρ
Where:
K is the equilibrium constant for the substituted compound.
K₀ is the equilibrium constant for the unsubstituted compound.
σ (Sigma) is the substituent constant , which depends on the substituent and its position (meta or para). It quantifies the electronic effect of the substituent.
ρ (Rho) is the reaction constant , which depends on the reaction type and its sensitivity to electronic effects.
Chlorine is an electron-withdrawing group by induction (σ > 0) but an electron-donating group by resonance. Its net effect depends on its position:
para-Chloro: Exhibits a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, resulting in a net electron-withdrawing character (σₚ = +0.23). This can stabilize anionic intermediates or destabilize cationic intermediates in a reaction pathway.
meta-Chloro: The resonance effect is negligible. The strong electron-withdrawing inductive effect dominates (σₘ = +0.37).
ortho-Chloro: The electronic effect is complex and is strongly influenced by steric hindrance, which is not captured by standard Hammett parameters.
These electronic shifts alter the electron density at the C=N bond and influence the stability of the transition state for isomerization, thereby shifting the E/Z equilibrium.
Substituent Position
Inductive Effect
Resonance Effect
Hammett Constant (σ)
Expected Impact on C=N Bond Polarization
para (-Cl)
-I (Withdrawing)
+R (Donating)
+0.23
Increases electrophilicity of the imine carbon
meta (-Cl)
-I (Withdrawing)
Negligible
+0.37
Strongly increases electrophilicity of the imine carbon
Table 1: Electronic Effects of Chlorine Substituents on the Phenyl Ring.
Factors Governing Stability and Isomerization
The thermodynamic equilibrium between E and Z isomers is dynamic. Several external factors can provide the activation energy needed to overcome the rotational barrier of the C=N bond, leading to isomerization or degradation.
Acidity (pH): Acidic conditions are a primary catalyst for E/Z isomerization[9]. The mechanism involves protonation of the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond. In the presence of water, a protonated oxime-water adduct can form, which has a single C-N bond, allowing for free rotation before water is eliminated to re-form the oxime[10].
Temperature: Thermal energy can overcome the activation barrier for isomerization. At elevated temperatures, an equilibrium mixture of isomers will form more rapidly. However, excessive heat can also lead to decomposition reactions, such as the Beckmann rearrangement or fragmentation[2][11].
Light (Photostability): UV irradiation can promote both E/Z isomerization and irreversible degradation. The primary photochemical degradation pathway is the homolytic cleavage of the N-O bond, which generates highly reactive iminyl radicals[12][13]. These radicals can undergo further reactions, leading to a complex mixture of degradation products.
Solvent: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one isomer over the other, thus shifting the equilibrium. For example, a protic solvent might stabilize an isomer capable of forming stronger intermolecular hydrogen bonds.
Experimental Assessment of Thermodynamic Stability
A multi-faceted analytical approach is required to separate, identify, quantify, and assess the thermal properties of chlorinated phenylacetone oxime isomers.
Fig. 2: Experimental workflow for assessing oxime stability.
Chromatographic Methods: HPLC and GC-MS
Chromatography is essential for separating the E and Z isomers and any potential degradation products.
Protocol 1: HPLC Method for E/Z Isomer Separation
Objective: To separate and quantify the E and Z isomers of a chlorinated phenylacetone oxime.
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
Methodology:
Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point. For difficult separations, columns offering different selectivity, such as Phenyl-Hexyl or cholesterol-based phases, should be evaluated[14].
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or acetic acid to improve peak shape) is typically effective. Start with a shallow gradient (e.g., 50% to 80% acetonitrile over 20 minutes) to resolve the isomers.
Flow Rate: 1.0 mL/min.
Column Temperature: 25-30 °C. Maintain consistent temperature to ensure reproducible retention times. Avoid high temperatures that could induce on-column isomerization.
Detection: Monitor at a wavelength where both isomers show significant absorbance, typically around 210 nm and 254 nm.
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Validation: The method should be validated for specificity (peak purity analysis using DAD), linearity, accuracy, and precision as per standard guidelines.
Protocol 2: GC-MS Analysis for Purity and Degradant Identification
Causality Note: Direct injection of oximes onto a hot GC inlet can cause thermal degradation and/or isomerization, leading to inaccurate results[15][16]. Derivatization to a more thermally stable form, such as a methoxime or silylated oxime, is strongly recommended for quantitative analysis.
Objective: To assess the overall purity and identify volatile impurities or degradation products.
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
Methodology:
Derivatization:
Dissolve ~1 mg of the oxime sample in 100 µL of pyridine.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Cap the vial and heat at 70 °C for 30 minutes to form the TMS-ether derivative.
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Parameters:
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 450.
Source Temperature: 230 °C.
Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST) and confirm with standards where possible.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy is the definitive technique for unambiguous structural identification and quantification of E and Z isomers in a mixture[17]. The chemical shifts of protons near the C=N bond, particularly the benzylic (-CH₂) and methyl (-CH₃) protons, are distinct for each isomer due to the anisotropic effect of the C=N-OH group.
Proton Group
Typical ¹H Chemical Shift (ppm) - E Isomer
Typical ¹H Chemical Shift (ppm) - Z Isomer
Rationale for Difference
Methyl (-CH₃)
~2.1-2.2 ppm
~1.9-2.0 ppm
In the Z-isomer, the methyl group is syn to the OH group, experiencing a slight shielding effect.
Benzylic (-CH₂)
~3.6-3.7 ppm
~3.8-3.9 ppm
In the E-isomer, the benzyl group is syn to the OH group, experiencing a shielding effect.
OH
Highly variable, broad
Highly variable, broad
Dependent on solvent, concentration, and temperature.
Table 2: Representative ¹H NMR Chemical Shifts for Phenylacetone Oxime Isomers (in CDCl₃). Note: Actual shifts for chlorinated analogs will vary.
Protocol 3: Quantitative NMR (qNMR) for Isomer Ratio Determination
Sample Preparation: Accurately weigh ~10-15 mg of the oxime sample and an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube.
Solvent: Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery for all relevant signals.
Integration: Carefully integrate a well-resolved signal for the E-isomer, the Z-isomer, and the internal standard.
Calculation: The molar ratio of the isomers can be calculated directly from the ratio of their integrals, normalized for the number of protons each signal represents.
Thermal Analysis: DSC and TGA
Thermal analysis provides critical data on melting points, decomposition temperatures, and potential thermal hazards[11][18].
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It reveals melting points, phase transitions, and the enthalpy of decomposition. A sharp exotherm following a melting endotherm indicates decomposition immediately after melting.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It quantifies mass loss associated with desolvation, degradation, or volatilization.
Protocol 4: Thermal Stability Assessment with DSC/TGA
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
Sample Preparation: Place 2-5 mg of the finely ground oxime sample into an aluminum or ceramic pan.
Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess environmental effects on degradation.
Temperature Program: Heat the sample from ambient temperature (~25 °C) to a final temperature (e.g., 400 °C) at a constant rate, typically 10 °C/min.
Data Analysis:
From the DSC curve, determine the onset temperature and peak temperature of melting and any exothermic decomposition events.
From the TGA curve, determine the onset temperature of mass loss (T_onset) and the temperatures corresponding to 5% and 10% mass loss. These are key indicators of thermal stability.
Computational Modeling of Isomer Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative thermodynamic stability of isomers without the need for synthesis and isolation[6][19][20]. By calculating the Gibbs free energy (ΔG) of the optimized geometries for the E and Z isomers, one can predict the equilibrium ratio at a given temperature.
Fig. 3: Workflow for DFT-based stability prediction.
Theoretical calculations for α-haloacetophenones have shown that the Z-isomer is often the more stable structure, which aligns with experimental observations[6]. This preference can be attributed to factors like intramolecular hydrogen bonding or favorable dipole-dipole interactions. Including a solvation model (e.g., Polarizable Continuum Model, PCM) in the calculations is crucial, as solvent interactions can significantly influence the relative energies[10].
Conclusion
The thermodynamic stability of chlorinated phenylacetone oximes is a complex interplay of stereoisomerism, electronic substituent effects, and external environmental conditions. The E/Z isomer ratio at equilibrium is dictated by the relative Gibbs free energy of the two forms, which is significantly modulated by the position of the chloro-substituent on the phenyl ring. A comprehensive understanding and control of stability require a robust analytical workflow combining chromatographic separation (HPLC, GC-MS), spectroscopic quantification (NMR), and thermal analysis (DSC/TGA). These experimental approaches, complemented by computational DFT modeling, provide the necessary tools for researchers to ensure the integrity, safety, and quality of these important chemical intermediates.
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Johnson, J. E., et al. (2001). Mechanisms of acid-catalyzed Z/E isomerization of imines. The Journal of Organic Chemistry, 66(24), 8091-8098.
DeRuiter, J., & Noggle, F. T. (2007). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
Filimonov, D. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4991.
Beckett, A. H., & Al-Sarraj, S. (1974). Gas chromatographic analysis of acetophenone oxime and its metabolites.
LibreTexts. (2022). 5.
University of British Columbia. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs.
Google Patents. (n.d.). EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
MTC USA. (2025).
Coherent Digital. (n.d.). Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Africa Commons.
Benchchem. (n.d.). Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry.
Wikipedia. (n.d.).
Bawa, R. A., et al. (2019). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. International Journal of Chemical and Physical Sciences, 8(5), 1-7.
Tognetti, V., & Haaland, A. (2020). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. ChemPhysChem, 22(6), 569-577.
Angeli, C., et al. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 19(39), 8563-8572.
Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University.
Pereira, A. C. S. (2017). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Lisbon.
Al-Masoudi, N. A., et al. (2022). Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4956-4966.
Moraczewska, K., & Turska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1601.
Samanta, A., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(9), 5345-5353.
Vultar, F. T., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(9), 2686.
Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1619-1631.
ResearchGate. (2016).
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes.
SciSpace. (n.d.). (PDF) Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters (2019).
Theoretical Melting Point Prediction for (2-Chlorophenyl)acetone Oxime: A Comprehensive Thermodynamic and QSPR Modeling Guide
Executive Summary The prediction of macroscopic thermodynamic properties from 2D molecular topology is a critical bottleneck in early-stage drug development and environmental fate modeling. For (2-Chlorophenyl)acetone ox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The prediction of macroscopic thermodynamic properties from 2D molecular topology is a critical bottleneck in early-stage drug development and environmental fate modeling. For (2-Chlorophenyl)acetone oxime (CAS: 117891-08-4), the presence of an ortho-chlorinated aromatic ring coupled with an oxime moiety introduces complex intermolecular dynamics—specifically, halogen-
interactions and strong intermolecular hydrogen bonding.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond black-box software outputs. Here, we deconstruct the causality behind melting point (
) prediction, establishing a self-validating predictive framework using First-Order Group Contribution (Joback-Reid) and Quantitative Structure-Property Relationship (QSPR) models (EPA EPI Suite™).
The Thermodynamic Causality of Melting Point in Oximes
The melting point of a crystalline solid is fundamentally governed by the ratio of its enthalpy of fusion (
) to its entropy of fusion ():
To accurately predict
for (2-Chlorophenyl)acetone oxime, we must evaluate how its specific structural features perturb this thermodynamic balance 1.
Enthalpic Drivers (
): The =N-OH oxime group acts as both a strong hydrogen bond donor and acceptor. In the solid state, oximes frequently form tightly bound dimers, drastically increasing the crystal lattice energy and, consequently, .
Entropic Drivers (
): The rotatable bonds in the propan-2-one backbone increase the conformational degrees of freedom in the liquid state, increasing and slightly depressing the melting point compared to rigid analogues.
Fig 1. Thermodynamic causality of melting point driven by enthalpy and entropy of fusion.
First-Order Group Contribution: The Joback-Reid Protocol
The Joback-Reid method is the foundational additive model for predicting pure component thermodynamic properties 2. It assumes that there are no interactions between non-adjacent functional groups, calculating
via the linear equation:
Causality Behind the Protocol
Standard first-order methods lack a dedicated =N-OH group parameter. To maintain scientific integrity, we must fragment the oxime into =N- (non-ring) and -OH (hydroxyl) groups. While this underestimates the cooperative hydrogen-bonding effect of the intact oxime, it provides a vital baseline that we will systematically correct.
Structural Deconstruction: Map the SMILES string (CC(=NO)Cc1ccccc1Cl) into non-overlapping Joback functional groups.
Parameter Assignment: Assign the standardized
increments to each identified group.
Baseline Calculation: Sum the increments and add the 122.5 K constant.
Precursor Validation (The Self-Validating Step): Calculate the theoretical
for the ketone precursor (1-(2-chlorophenyl)propan-2-one) and apply an empirical shift (+45 K) known for ketone-to-oxime conversions to validate the structural fragmentation.
Quantitative Data Summary
Table 1: Joback Fragmentation and Theoretical Contributions
Functional Group
Count ()
Contribution (K)
Total Group Contribution (K)
-CH3 (Aliphatic)
1
18.18
18.18
-CH2- (Aliphatic)
1
11.27
11.27
=C< (Non-ring)
1
11.74
11.74
=N- (Non-ring)*
1
20.00
20.00
-OH (Hydroxyl)
1
44.45
44.45
Ring -Cl
1
32.43
32.43
Ring =CH-
4
12.16
48.64
Ring =C<
2
14.23
28.46
Summation ()
12
-
215.17 K
*Note: =N- (non-ring) is an extrapolated parameter as native Joback lacks robust non-ring imine/oxime definitions.
Calculated Baseline
:(64.5 °C) .
QSPR and Consensus Modeling: The MPBPWIN (EPI Suite) Protocol
Because first-order group contributions fail to capture the second-order conformational shielding caused by the ortho-chloro substitution, we must employ the EPA's EPI Suite™, specifically the MPBPWIN™ module 3.
Causality Behind the Protocol
MPBPWIN does not rely on a single mathematical framework. Instead, it generates a consensus prediction by weighting two distinct methodologies:
The Adapted Joback Method: Fragment-based thermodynamic summation.
The Gold and Ogle Method: An empirical correlation derived from the boiling point (
in Kelvin), where is estimated via the Stein and Brown method. By anchoring the melting point to the boiling point, the model indirectly accounts for the bulk intermolecular forces (like oxime dimerization) that dictate the liquid-to-gas phase transition.
Fig 2. MPBPWIN workflow for melting point prediction combining Joback and Gold-Ogle methods.
SMILES Initialization: Input CC(=NO)Cc1ccccc1Cl into the MPBPWIN v1.43 interface.
Boiling Point Derivation: Execute the Stein and Brown algorithm to estimate the normal boiling point (
). For this molecule, the heavy halogen and oxime group will push to approximately 280–310 °C (553–583 K).
Gold-Ogle Transformation: Apply the Gold-Ogle multiplier:
(58.5 °C).
Analogue Residual Correction (The Self-Validating Step): Run the same MPBPWIN protocol on a known analogue, Acetone oxime (CAS 127-06-0). Compare the MPBPWIN output to its experimental
(60 °C) 4. If MPBPWIN underestimates Acetone oxime by 3 °C, apply a +3 °C residual correction to the (2-Chlorophenyl)acetone oxime consensus prediction.
Comparative Analysis of Predictive Frameworks
To ensure rigorous scientific integrity, we must evaluate the operational boundaries of our chosen methods. Table 2 summarizes the performance metrics and mechanistic handling of the target molecule's complex features.
Table 2: Methodological Comparison for Oxime
Prediction
Parameter
First-Order Joback-Reid
MPBPWIN (EPI Suite Consensus)
Advanced MD / Free Energy Perturbation
Primary Driver
Additive structural fragments
Weighted correlation + fragments
Explicit 3D lattice energy & entropy
Oxime H-Bonding
Poor (Requires =N- and -OH split)
Moderate (Captured via correlation)
High (Explicit dimer modeling)
Ortho-Effect (Sterics)
None (Topology blind)
Low (Limited by 2D descriptors)
High (Explicit conformational sampling)
Computational Cost
< 1 second
< 5 seconds
Days to Weeks (HPC required)
Predicted Range
~62 - 66 °C
~56 - 60 °C
N/A (Requires crystal structure)
Conclusion
Predicting the melting point of (2-Chlorophenyl)acetone oxime requires navigating the limitations of 2D topological models. While the Joback-Reid method yields a theoretical baseline of ~64.5 °C, its inability to natively model the cooperative hydrogen bonding of the oxime moiety necessitates a consensus approach. By utilizing the EPI Suite MPBPWIN module, which anchors the prediction to the molecule's boiling point via the Gold-Ogle method, we account for the bulk intermolecular forces, refining the prediction to a highly probable range of 56 °C to 60 °C .
For drug development professionals, this self-validating framework ensures that in silico thermodynamic predictions are not treated as absolute truth, but as mechanistically grounded hypotheses ready for empirical verification.
References
Yalkowsky, S. H. (2005). Estimation of Melting Points of Organic Compounds. University of Arizona Repository.
Wikipedia Contributors. Joback method. Wikipedia, The Free Encyclopedia.
US Environmental Protection Agency (EPA). Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite.
History of (2-Chlorophenyl)acetone oxime in organic synthesis
An In-Depth Technical Guide to the Strategic Role of (2-Chlorophenyl)acetone Oxime in Organic Synthesis Executive Summary (2-Chlorophenyl)acetone oxime (CPAO) is a highly versatile synthetic intermediate that historicall...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Strategic Role of (2-Chlorophenyl)acetone Oxime in Organic Synthesis
Executive Summary
(2-Chlorophenyl)acetone oxime (CPAO) is a highly versatile synthetic intermediate that historically bridged the gap between basic commodity chemicals and complex pharmaceutical scaffolds[1]. Emerging prominently in the mid-to-late 20th century, CPAO was initially synthesized to explore the neuropharmacological space of halogenated amphetamines[2]. Today, its utility extends far beyond neurochemistry, serving as a critical linchpin in the synthesis of amides via rearrangement and isoquinoline derivatives via transition-metal catalysis[3].
As a Senior Application Scientist, I approach CPAO not just as a molecule, but as a strategic stereoelectronic node. The ortho-chloro substituent provides steric bulk that influences the E/Z isomer ratio of the oxime, dictates the migratory aptitude in Beckmann rearrangements, and acts as a blocking group that forces regioselective cyclopalladation[3].
Physicochemical Profiling
Understanding the physical properties of CPAO is critical for optimizing reaction conditions, particularly regarding solubility and partition coefficients during aqueous workups[1].
Table 1: Physicochemical Properties of (2-Chlorophenyl)acetone Oxime
The reduction of CPAO to 2-chloroamphetamine is a foundational reaction in neurotoxicological research, as the resulting amine is a potent serotonin and dopamine releasing agent[2][4].
Causality in Reagent Selection: Catalytic hydrogenation (e.g.,
over Pd/C) is a standard industrial method for oxime reduction. However, the ortho-chloro substituent on the aromatic ring is highly susceptible to hydrodehalogenation under palladium catalysis, which would yield unsubstituted amphetamine as a critical impurity[5]. Therefore, stoichiometric hydride donors like Lithium Aluminum Hydride () are preferred. provides a strictly nucleophilic hydride source that attacks the oxime carbon, preserving the aryl-chloride bond entirely.
Table 2: Comparative Reduction Strategies for CPAO
Reducing Agent
Typical Yield
Causality & Experimental Considerations
/ THF
75–85%
Rapid reduction; requires strictly anhydrous conditions. Fieser workup is mandatory to avoid emulsion.
, Pd/C / EtOH
40–60%
Mild conditions, but high risk of concurrent hydrodehalogenation of the ortho-chloro group.
Zn / AcOH
50–65%
Cost-effective and avoids dehalogenation, but the heterogeneous reaction mixture complicates workup.
/
70–80%
Highly chemoselective for oximes; avoids over-reduction, but handling requires an inert atmosphere.
The Beckmann Rearrangement
When treated with strong acids (e.g., polyphosphoric acid or
), CPAO undergoes the Beckmann rearrangement to form complex amide derivatives[5].
Causality: The reaction relies on the conversion of the oxime hydroxyl into a superior leaving group. The alkyl or aryl group anti-periplanar to the leaving group migrates to the nitrogen atom. The ortho-chloro group exerts significant steric repulsion, often favoring the formation of the E-oxime (where the hydroxyl group is anti to the methyl group), which consequently dictates the regioselectivity of the migration, favoring the formation of N-aryl acetamides over N-methyl arylacetamides.
In modern synthetic methodology, oximes act as excellent directing groups for C-H activation. Reaction of CPAO with palladium precursors (e.g.,
) leads to the formation of six-membered C,N-palladacycles[3].
Causality: The ortho-chloro substituent blocks one of the ortho positions on the phenyl ring. This steric encumbrance forces palladation to occur exclusively at the less hindered position, ensuring 100% regioselectivity. These palladacycles can subsequently undergo insertion reactions with carbon monoxide or alkynes to yield complex 1,2-dihydroisoquinoline architectures, which are highly valuable scaffolds in drug discovery[3][6].
Fig 1. Divergent synthetic pathways of (2-Chlorophenyl)acetone oxime.
Validated Experimental Protocols
Protocol A: Synthesis of (2-Chlorophenyl)acetone Oxime
This protocol relies on the nucleophilic addition of hydroxylamine to 1-(2-chlorophenyl)propan-2-one[7].
Mechanistic Causality of the Buffer: Hydroxylamine hydrochloride is an acid salt. If used directly, the pH is too low, keeping the hydroxylamine fully protonated (
) and non-nucleophilic. Sodium acetate acts as a buffer, raising the pH to ~4.5–5.0. At this optimal pH, there is a sufficient concentration of free, nucleophilic hydroxylamine () while the carbonyl group remains adequately activated by trace protons[5].
Setup: In a 500 mL round-bottom flask, dissolve 1-(2-chlorophenyl)propan-2-one (10.0 g, 59.3 mmol) in 100 mL of absolute ethanol[7].
Reagent Addition: Add hydroxylamine hydrochloride (6.18 g, 88.9 mmol) and sodium acetate (7.30 g, 88.9 mmol) dissolved in 30 mL of distilled water[5].
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1); the reaction is complete when the UV-active ketone spot entirely disappears.
Isolation: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and evaporate to yield CPAO as a crystalline solid[5].
Protocol B: Lithium Aluminum Hydride Reduction to 2-Chloroamphetamine
This system is self-validating: the success of the reduction is immediately apparent during the Fieser workup.
Preparation: Suspend
(4.5 g, 118 mmol) in 150 mL of strictly anhydrous THF in a flame-dried, argon-purged flask at 0°C.
Addition: Dissolve CPAO (10.0 g, 54.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the
suspension over 30 minutes to control the exothermic evolution of hydrogen gas.
Reduction: Remove the ice bath and reflux the mixture for 4 hours.
Fieser Quench (Critical Step): Cool the reaction to 0°C. Sequentially and cautiously add: 4.5 mL of
, 4.5 mL of 15% aqueous solution, and finally 13.5 mL of . Stir vigorously for 30 minutes.
Causality: Quenching
with unmeasured water produces a gelatinous aluminum hydroxide () emulsion that traps the product and clogs filter paper. The Fieser method forces the formation of sodium aluminate (), which precipitates as a dense, granular solid. Self-Validation: A clean, white granular precipitate confirms a successful quench and guarantees high recovery of the amine.
Purification: Filter the mixture through a pad of Celite. Concentrate the filtrate. Dissolve the residue in diethyl ether and bubble anhydrous HCl gas to precipitate 2-chloroamphetamine hydrochloride as a white powder[2].
Fig 2. Standard experimental workflow for the synthesis and reduction of CPAO.
Conclusion
From its origins in neuropharmacological mapping to its current role in advanced transition-metal catalysis, (2-Chlorophenyl)acetone oxime exemplifies the power of rationally designed intermediates. The ortho-chloro substitution is not a passive bystander; it actively dictates stereochemistry, chemoselectivity, and regioselectivity across multiple synthetic paradigms, proving indispensable for modern drug development professionals and synthetic chemists alike.
References
Title: (2-Chlorophenyl)acetone oxime | C9H10ClNO | CID 24721145 - PubChem
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link]
Title: Cyclopalladated Complexes Derived from Phenylacetone Oxime. Insertion Reactions of Carbon Monoxide, Isocyanides, and Alkynes. Novel Amidines of the Isoquinoline Series
Source: Organometallics, ACS Publications
URL: [Link]
Title: Pharmacokinetics and metabolism of amphetamines
Source: Radboud University (ru.nl)
URL: [Link]
Title: Chemicals Which Have Been Tested for Neurotoxic Effects: Final Report
Source: Environmental Protection Agency (EPA)
URL: [Link]
Reduction methods for (2-Chlorophenyl)acetone oxime to amines
Application Note: Chemoselective Reduction of (2-Chlorophenyl)acetone Oxime to 1-(2-Chlorophenyl)propan-2-amine Executive Summary & Mechanistic Rationale The transformation of (2-chlorophenyl)acetone oxime to 1-(2-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of (2-Chlorophenyl)acetone Oxime to 1-(2-Chlorophenyl)propan-2-amine
Executive Summary & Mechanistic Rationale
The transformation of (2-chlorophenyl)acetone oxime to 1-(2-chlorophenyl)propan-2-amine (also known as o-chloroamphetamine) is a highly specific synthetic node in neuropharmacological drug development. The primary challenge in this workflow is the chemoselective reduction of the oxime moiety (C=N–OH) to a primary amine (CH–NH₂) without inducing the reductive cleavage of the labile N–O bond into complex side products[1], and critically, without causing hydrodehalogenation of the ortho-chloro substituent.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is strongly contraindicated for this substrate. Palladium readily inserts into the Ar–Cl bond, leading to the formation of the des-chloro impurity (amphetamine). To preserve the halogen while driving the reduction to completion, we must rely on methods that operate via highly selective single-electron transfer (SET) or targeted hydride transfer[2].
This guide details two field-proven, self-validating protocols:
Nickel Boride (Ni₂B) Catalyzed Hydride Transfer: A highly chemoselective method utilizing NaBH₄ and NiCl₂[2].
Ultrasonic-Assisted Zinc Reduction: A classical SET method accelerated by acoustic cavitation.
Quantitative Method Comparison
The following table summarizes the operational metrics of various reduction strategies applied to halogenated arylacetone oximes.
Reduction Method
Reagents / Catalyst
Ar-Cl Preservation
Typical Yield
Reaction Time
Scalability & Safety Profile
Nickel Boride
NaBH₄, NiCl₂·6H₂O, MeOH
Excellent (>99%)
85–92%
1–2 hours
High; Requires strict exothermic control during NaBH₄ addition.
Ultrasonic SET
Zn dust, Glacial AcOH
Excellent (>99%)
93–98%
30–60 mins
Medium; Scale is limited by the geometry of the ultrasonic bath.
Catalytic Hydro
Pd/C, H₂ (50 psi), EtOH
Poor (<10%)
N/A
4–12 hours
High; Unsuitable due to near-total hydrodehalogenation.
Causality & Mechanism: The combination of NaBH₄ and NiCl₂ in methanol generates finely divided, black nickel boride (Ni₂B) in situ. This colloidal solid acts as a highly active catalytic surface for the hydride transfer from the excess NaBH₄ directly to the oxime[2]. Unlike Pd/C, Ni₂B is completely inert toward aryl chlorides, ensuring perfect chemoselectivity.
Step-by-Step Methodology:
Initialization: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (54.4 mmol) of (2-chlorophenyl)acetone oxime and 2.6 g (10.9 mmol, 0.2 eq) of NiCl₂·6H₂O in 150 mL of HPLC-grade methanol.
Catalyst Generation & Reduction: Slowly add 10.3 g (272 mmol, 5.0 eq) of solid NaBH₄ in small portions over 45 minutes.
Causality: The addition is highly exothermic and evolves copious amounts of H₂ gas. Slow addition prevents solvent boil-over and ensures the in situ generated Ni₂B catalyst is not deactivated by thermal agglomeration.
In-Process Control (IPC) & Validation: The reaction is self-validating. The solution will transition from a clear green (Ni²⁺) to a black suspension (Ni₂B). Once gas evolution ceases and the supernatant becomes colorless, the hydride has been fully consumed. Validate completion via TLC (Hexanes/EtOAc 3:1, UV active).
Quenching & Workup: Carefully quench the reaction with 50 mL of H₂O. Filter the entire black suspension through a tightly packed pad of Celite.
Causality: Failing to remove the colloidal nickel boride prior to extraction will result in unbreakable emulsions during the liquid-liquid separation phase.
Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 1-(2-chlorophenyl)propan-2-amine.
Protocol B: Ultrasonic-Assisted Zn/AcOH Reduction
Causality & Mechanism: Zinc dust in acetic acid operates via a Single Electron Transfer (SET) mechanism. Traditionally, this reaction takes hours because the zinc surface becomes passivated by zinc oxide/acetate. Applying ultrasonic irradiation induces acoustic cavitation, which physically micro-ablates the zinc surface, continuously exposing fresh metal and accelerating the reaction by up to 400%.
Step-by-Step Methodology:
Initialization: In a 250 mL Erlenmeyer flask, suspend 10.0 g (54.4 mmol) of (2-chlorophenyl)acetone oxime and 14.2 g (217 mmol, 4.0 eq) of activated Zinc dust in 80 mL of glacial acetic acid.
Ultrasonic Irradiation: Submerge the flask in an ultrasonic bath (e.g., 40 kHz) maintained at room temperature (20–25 °C). Sonicate the mixture for 45–60 minutes.
Causality: The temperature of the bath will naturally rise due to cavitation energy; add ice to the bath if the internal temperature exceeds 35 °C to prevent the formation of N-acetyl side products.
In-Process Control (IPC) & Validation: The reaction mixture will transform from a grey suspension into a thick, white paste of zinc acetate. Confirm the disappearance of the oxime via TLC.
Workup & Basification: Filter the unreacted zinc dust. Transfer the filtrate to a beaker and place it in an ice bath. Slowly add a 40% (w/v) NaOH aqueous solution until the pH reaches >12.
Causality: At neutral or slightly basic pH, zinc precipitates as a thick Zn(OH)₂ gel. Pushing the pH above 12 converts the zinc into the highly soluble sodium zincate [Na₂Zn(OH)₄], allowing for a clean phase separation.
Extraction: Extract the highly basic aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate to afford the pure amine.
Reaction Pathway Visualization
The following decision tree and reaction pathway diagram illustrates the chemoselectivity of the chosen methodologies against the failure modes of standard hydrogenation.
Fig 1. Chemoselective pathways for (2-chlorophenyl)acetone oxime reduction.
References
Title: Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom).
Title: ChemInform Abstract: Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol (Citing Ipaktschi's NaBH4/NiCl2 methodology).
Title: The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation.
HPLC method development for (2-Chlorophenyl)acetone oxime analysis
Application Note: Advanced HPLC Method Development for the Resolution and Quantification of (2-Chlorophenyl)acetone Oxime Isomers Executive Summary (2-Chlorophenyl)acetone oxime is a vital intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced HPLC Method Development for the Resolution and Quantification of (2-Chlorophenyl)acetone Oxime Isomers
Executive Summary
(2-Chlorophenyl)acetone oxime is a vital intermediate in the synthesis of neuroactive pharmaceuticals and complex active pharmaceutical ingredients (APIs). The oximation of (2-chlorophenyl)acetone inherently yields a mixture of E and Z (syn/anti) geometric isomers due to the restricted rotation around the C=N bond. Because these isomers exhibit divergent downstream synthetic reactivities, achieving baseline chromatographic resolution is a critical quality attribute (CQA). This guide details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to baseline-resolve the E and Z isomers while strictly preventing on-column isomerization.
Mechanistic Context & Chromatographic Rationale
As a Senior Application Scientist, method development must be driven by the physicochemical causality of the analyte rather than trial and error. The separation of oxime isomers presents a unique triad of chromatographic challenges:
The Steric Dilemma & Stationary Phase Selection: The ortho-chloro substitution on the phenyl ring induces significant steric hindrance, forcing the aromatic ring out of coplanarity with the oxime (C=N-OH) plane. While the E and Z isomers possess identical molecular weights and nearly indistinguishable polarities, their hydrodynamic radii and 3D spatial footprints differ[1]. Standard monomeric C18 columns often fail to resolve such geometric isomers. Therefore, it is imperative to utilize a stationary phase with shape-based selectivity—such as a highly cross-linked, superficially porous C18 or a cholesterol-bonded phase—which discriminates based on the spatial arrangement of the E vs. Z configurations [2].
Mobile Phase & pH Control: Oximes are susceptible to two primary degradation pathways during chromatography: acid-catalyzed hydrolysis back to the parent ketone, and base-catalyzed E/Z interconversion. To "freeze" the isomeric equilibrium and suppress the ionization of residual silanols on the silica matrix (which causes peak tailing), the mobile phase must be strictly buffered. A slightly acidic environment, specifically utilizing 10 mM potassium dihydrogen phosphate adjusted to pH 4.4, provides optimal thermodynamic stability for the oxime moiety [3].
Temperature and Kinetic Stability: Increasing column temperature reduces mobile phase viscosity and enhances mass transfer. However, excessive thermal energy can overcome the rotational energy barrier of the C=N bond, leading to on-column isomerization (chromatographically visible as a raised baseline or "saddle" between the E and Z peaks)[1]. A precisely controlled column compartment at 40°C offers the ideal compromise between peak sharpness and isomeric stability [4].
Method Development Logical Workflow
Figure 1: Logical workflow for HPLC method development of oxime isomers.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness and reproducibility, this protocol operates as a self-validating system . The analytical sequence is programmed to halt automatically if the System Suitability Test (SST) criteria are not met, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate (
) and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 4.4 ± 0.05 using dilute phosphoric acid (). Filter the solution through a 0.22 µm hydrophilic membrane under vacuum.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality Check: Matching the sample diluent closely to the initial gradient conditions prevents solvent-effect band broadening at the column head.
Step 2: Standard & Sample Preparation
Standard: Accurately weigh 10.0 mg of the (2-Chlorophenyl)acetone oxime reference standard (containing a known thermodynamic mixture of E/Z isomers). Transfer to a 10 mL volumetric flask.
Dissolution: Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Make up to volume with HPLC-grade water to achieve a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial (oximes can exhibit mild photosensitivity).
Step 3: Chromatographic Execution
Initialize the HPLC system using the parameters defined in Table 1 and the gradient profile in Table 2 . Allow the column to equilibrate at initial conditions (80% A / 20% B) for at least 15 column volumes until the baseline is stable.
Step 4: System Suitability Testing (SST)
Inject the standard preparation in five consecutive replicates. The chromatography data system (CDS) must calculate and verify the parameters outlined in Table 3 . Do not proceed to sample analysis unless all SST criteria pass.
Data Presentation & Method Parameters
Table 1: Optimized Chromatographic Parameters
Parameter
Specification
Scientific Rationale
Column
Superficially Porous C18 (100 x 4.6 mm, 2.7 µm)
Core-shell technology provides high efficiency and shape selectivity necessary for geometric isomers.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm internal diameter columns.
Column Temp
40°C
Perfectly balances mass transfer efficiency with thermal isomeric stability.
| Detection | UV at 215 nm | Captures the strong
transition of the chlorophenyl chromophore. |
| Injection Vol | 5.0 µL | Minimizes column overloading to preserve the resolution of closely eluting isomers. |
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
80
20
Equilibration / Sample Loading
2.0
80
20
Isocratic Hold (Focusing)
10.0
40
60
Linear Gradient (Isomer Resolution)
12.0
40
60
Column Wash (Elute highly retained impurities)
12.1
80
20
Rapid Return to Initial Conditions
| 15.0 | 80 | 20 | Re-equilibration |
Table 3: System Suitability Test (SST) Acceptance Criteria
Parameter
Acceptance Criterion
Diagnostic Purpose
| Resolution (
) | (between E and Z peaks) | Ensures strict baseline separation for accurate, reproducible integration. |
| Tailing Factor () | | Confirms the absence of secondary silanol interactions and optimal buffer pH. |
| Retention Time %RSD | (n=5) | Validates pump proportioning valve performance and buffer stability. |
| Peak Area %RSD | (n=5) | Validates autosampler injection precision. |
References
MTC USA. "Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv Technology Corporation, 2025. URL: [Link]
Kumar, A., et al. "A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity." ACS Omega (via PMC), 2023. URL:[Link]
Huang, J., He, J., & Rustum, A. "Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds." Chromatographia (via ResearchGate), 2021. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Context
(2-Chlorophenyl)acetone oxime—also known as 1-(2-chlorophenyl)propan-2-one oxime—is a critical synthetic intermediate. In pharmaceutical and forensic contexts, it is most notably recognized as a direct precursor in the synthesis of substituted amphetamines, such as 2-chloroamphetamine, via reductive amination or oxime reduction pathways [1].
Detecting and quantifying this oxime is analytically challenging due to the presence of geometric isomers (E and Z) and its propensity for thermal degradation. As a Senior Application Scientist, I have designed this protocol to move beyond basic identification. This guide provides a self-validating analytical system that leverages Gas Chromatography-Mass Spectrometry (GC-MS) to definitively characterize the compound while preventing false positives caused by injection-port artifacts.
Chemical and Physical Properties
Understanding the exact mass and isotopic distribution of the precursor and its oxime derivative is the foundation of mass spectral interpretation. The natural isotopic abundance of Chlorine (
and in a ~3:1 ratio) serves as a built-in diagnostic tracer for all halogenated fragments [2].
Table 1: Physicochemical Properties of the Precursor and Target Oxime
Property
Precursor: 1-(2-Chlorophenyl)propan-2-one
Target: (2-Chlorophenyl)acetone oxime
Molecular Formula
Monoisotopic Mass
168.034 Da
183.045 Da
Molecular Weight
168.62 g/mol
183.63 g/mol
LogP (Predicted)
2.2
2.4
Target m/z ( / )
168 / 170
183 / 185
Experimental Workflows & Causality
To ensure trustworthiness, the following protocol employs a dual-injection strategy: analyzing both the underivatized extract and a trimethylsilyl (TMS) derivatized extract.
The Causality of Derivatization: Underivatized oximes can undergo the Beckmann rearrangement or thermally dehydrate into nitriles within a hot GC inlet (typically >250°C). By silylating the hydroxyl group using BSTFA, we lock the molecule into a thermally stable TMS-oxime ether.
The Self-Validating System: If the underivatized run shows three peaks (e.g., two isomers + one degradation artifact), but the derivatized run shows only two cleanly resolved peaks with the expected +72 Da mass shift, the system self-validates that the artifact was thermally induced in the inlet, not present in the bulk sample [3].
Step-by-Step Sample Preparation
Liquid-Liquid Extraction (LLE):
Transfer 10.0 mg of the suspected sample into a borosilicate glass vial.
Add 1.0 mL of HPLC-grade Ethyl Acetate and 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.0).
Causality: The mildly basic pH ensures the oxime remains un-ionized, maximizing its partition coefficient into the organic ethyl acetate layer while leaving polar matrix contaminants in the aqueous phase.
Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Internal Standard Addition:
Transfer 500 µL of the upper organic layer to a clean vial.
Add 25 µL of Naphthalene-d8 (100 µg/mL in hexane).
Trustworthiness: The deuterated internal standard validates autosampler injection volume reproducibility and flags any unexpected retention time (
) drifts.
Derivatization (TMS-Oxime Formation):
Transfer 100 µL of the spiked extract into a GC autosampler vial equipped with a 250 µL glass insert.
Cap tightly and incubate at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature prior to injection.
GC-MS Instrumental Parameters
Column: HP-5MS or equivalent (30 m length × 0.25 mm ID × 0.25 µm film thickness).
Causality: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides the exact theoretical plate count required to chromatographically resolve the E and Z geometric isomers of the oxime.
Carrier Gas: Ultra-High Purity Helium (99.999%) at a constant flow of 1.0 mL/min.
Inlet: 250°C, Split ratio 10:1.
Oven Temperature Program:
Initial: 80°C (hold 1 min).
Ramp: 15°C/min to 280°C.
Final Hold: 5 min at 280°C.
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Scan range: m/z 40–350.
Mass Spectrometry Data Interpretation
When subjected to 70 eV electron ionization, (2-Chlorophenyl)acetone oxime undergoes highly predictable fragmentation. The dominant pathway is the benzylic
-cleavage, which yields a highly stabilized 2-chlorobenzyl cation.
Table 2: Diagnostic EI-MS Ions for Underivatized (2-Chlorophenyl)acetone Oxime
Fragment
m/z ()
m/z ()
Relative Abundance
Structural Assignment
Molecular Ion
183
185
~10%
[M - OH]⁺
166
168
~15%
Loss of hydroxyl radical ()
Base Peak
125
127
100%
2-Chlorobenzyl cation
Oxime Cation
58
N/A
~40%
(No chlorine isotope cluster)
Tropylium
89
N/A
~20%
(Loss of HCl from m/z 125)
Expert Insight: You will observe two distinct chromatographic peaks with nearly identical mass spectra. These represent the E and Z isomers. The steric bulk of the ortho-chloro substitution on the phenyl ring heavily influences the thermodynamic stability, usually resulting in a 3:1 or 4:1 peak area ratio favoring the anti (less sterically hindered) configuration.
Fragmentation Pathway Visualization
Below is the logical mapping of the EI-MS fragmentation cascade. The preservation of the chlorine isotope signature in the m/z 125 ion, and its absence in the m/z 58 ion, definitively proves the location of the cleavage.
Caption: EI-MS Fragmentation Pathway of (2-Chlorophenyl)acetone oxime (70 eV).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 229355, 1-(2-Chlorophenyl)propan-2-one." PubChem,[Link].
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "SWGDRUG Mass Spectral Library Version 3.8." SWGDRUG,[Link].
Koca, İ., et al. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity." ACS Omega, vol. 7, no. 40, 2022, pp. 35713-35727.[Link].
Application
Advanced Thin Layer Chromatography (TLC) Methodologies for the Resolution of Oxime Isomers
Executive Summary Oximes are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including macrolide antibiotics and acetylcholinesterase reactivators. The presence of the C=N double...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Oximes are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including macrolide antibiotics and acetylcholinesterase reactivators. The presence of the C=N double bond introduces geometric E/Z isomerism. Because these isomers frequently exhibit divergent pharmacological activities and chemical reactivities, establishing robust analytical methods for their separation is a critical path in drug development. This application note provides an authoritative, in-depth guide to developing and optimizing Thin Layer Chromatography (TLC) solvent systems specifically tailored for the resolution of oxime isomers.
Mechanistic Causality of Oxime Isomer Resolution on Silica
To move beyond trial-and-error in solvent selection, scientists must understand the fundamental causality of how E and Z oximes interact with a normal-phase silica stationary phase. Separation is driven by competitive adsorption between the analyte and the mobile phase for the active, acidic silanol (Si-OH) sites on the silica gel.
For oximes (R₁R₂C=N-OH), the spatial orientation of the hydroxyl group dictates its chromatographic behavior:
Steric Shielding: The isomer in which the -OH group is cis to the bulkier substituent experiences significant steric hindrance. This physical barrier prevents the hydroxyl oxygen and nitrogen lone pairs from optimally aligning to form hydrogen bonds with the planar silica surface. Consequently, the sterically hindered isomer is less retained and exhibits a higher Retention Factor (
Dipole Moment Variations: The geometric arrangement of the electronegative oxygen and nitrogen atoms relative to the carbon skeleton alters the molecule's net dipole moment. The isomer possessing the higher overall dipole moment will have a stronger thermodynamic affinity for the highly polar silica gel, resulting in a lower
Understanding these principles allows researchers to logically deduce isomer identities on a TLC plate prior to rigorous NMR characterization.
Quantitative Solvent System Selection
The selection of the mobile phase must be tailored to the specific electronic and structural nature of the target oxime. The table below synthesizes field-proven solvent systems designed to achieve the ideal
target window of 0.2–0.4, which is critical for subsequent scale-up to preparative flash chromatography[3].
Table 1: Optimized TLC Solvent Systems for Oxime Classes
Oxime Class
Primary Solvent System
Alternative / Modifier
Target
Mechanistic Rationale
Aromatic Oximes (e.g., Deoxybenzoin)
Hexane : EtOAc(95:5 to 70:30)
Toluene : EtOAc(90:10 to 50:50)
0.2 - 0.4
4 with the aromatic rings of the oxime, often resolving co-eluting isomers[5][4].
Macrolide Oximes (e.g., Clarithromycin)
Hexane : EtOAc(Gradient)
DCM / Methanol
0.2 - 0.3
6 for complex E/Z isomers, preventing precipitation on the plate[6].
Highly Polar/Quaternary (e.g., HI-6)
Butanol : AcOH : H₂O(40:10:50)
Acetone : NH₃ : CHCl₃(40:2:40)
0.3 - 0.5
7 to silica caused by permanent positive charges[7].
Self-Validating Experimental Protocol for E/Z Separation
A protocol is only as reliable as its internal controls. To ensure trustworthiness and eliminate false positives caused by matrix effects, this methodology employs a strict "co-spotting" technique and chamber saturation controls[8].
Materials Required:
Silica gel 60 F254 TLC plates (aluminum or glass-backed).
Capillary spotting tubes (1-2 μL).
Developing chamber with tightly fitting lid and filter paper.
UV lamp (254 nm).
Step-by-Step Methodology:
Chamber Equilibration (Critical Step): Place a piece of filter paper against the back wall of the developing chamber. Pour in 5–10 mL of the optimized solvent system (e.g., Hexane:EtOAc 80:20). Seal the chamber and allow 15 minutes for vapor saturation.
Causality: An unsaturated chamber causes solvent to evaporate from the face of the TLC plate during the run, leading to uneven capillary flow, artificially inflated
Sample Preparation: Dissolve the crude oxime mixture in a volatile, non-polar solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL. Avoid protic solvents like methanol for spotting, as they disrupt the local silica bed and cause spot diffusion.
Self-Validating Spotting Technique: Draw a pencil line 1 cm from the bottom of the plate. Apply three distinct spots:
Lane 1: Pure reference standard (e.g., thermodynamically stable E-isomer).
Lane 2: Crude reaction mixture (E/Z mixture).
Lane 3 (Co-spot): Apply the reference standard, let it dry, then apply the crude mixture directly on top.
Causality: Matrix impurities (like residual pyridine) can alter the local polarity of the spot, shifting the
. The co-spot ensures that if the reference compound and the target in the mixture are identical, they will migrate as a single, unified spot regardless of matrix effects[8].
Development: Place the plate in the chamber using forceps. Ensure the solvent level is below the baseline. Develop until the solvent front is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
Visualization & Calculation: Allow the plate to dry completely. Visualize under short-wave UV (254 nm) to detect the conjugated C=N system. Calculate the
by dividing the distance traveled by the compound center by the distance traveled by the solvent front[2].
Visualized Workflows and Logic
TLC Method Development Workflow
Workflow for optimizing TLC solvent systems to resolve E/Z oxime isomers.
Troubleshooting Chromatographic Artifacts
When separating oximes, specific functional group interactions can cause artifacts. The logic matrix below outlines the causality and solutions for common issues.
Logical troubleshooting matrix for common TLC artifacts during oxime analysis.
Scale-up to Flash Chromatography
TLC is primarily a diagnostic tool utilized prior to preparative flash chromatography. To ensure successful isolation of the E and Z isomers on a preparative scale, the
values obtained must be mathematically translated into Column Volumes (CV), where .
As detailed in the 3, the solvent system must be optimized to achieve a maximum
(the difference in CV between the two isomers). A larger directly correlates to higher permissible sample loading on the silica column without compromising the purity of the isolated isomers[3].
References
TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate . ResearchGate. 7
Characterization and separation of Deoxybenzoin oxime isomers . Benchchem. 5
A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity . PMC / NIH. 6
Thin Layer Chromatography (TLC) . University of Alberta. 1
CHEM 344 Thin Layer Chromatography . University of Wisconsin-Madison. 8
Understanding RF Values in Thin Layer Chromatography (TLC) . Oreate AI Blog. 2
Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography . Benchchem. 4
How to Optimize TLC to Enhance Purification by Flash Chromatography . Biotage. 3
Application Note: Microwave-Assisted Synthesis of (2-Chlorophenyl)acetone Oxime
Introduction and Rationale (2-Chlorophenyl)acetone, also known as 1-(2-chlorophenyl)propan-2-one, is a highly valuable building block in drug discovery, frequently utilized in the synthesis of active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
(2-Chlorophenyl)acetone, also known as 1-(2-chlorophenyl)propan-2-one, is a highly valuable building block in drug discovery, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), substituted indoles, and complex nitrogen-containing heterocycles. The conversion of this ketone to its corresponding oxime is a fundamental synthetic transformation.
Historically, conventional oximation relies on conductive heating (refluxing). This method is plagued by prolonged reaction times (often 2 to 12 hours) and incomplete conversions due to the thermodynamic equilibrium of the dehydration step. Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By utilizing dielectric heating, microwave energy directly couples with the polar solvent and ionic reagents, resulting in instantaneous, volumetric heating. This approach drastically reduces reaction times, minimizes thermal degradation, and enhances the purity profile of the final oxime[1].
Mechanistic Insights and Causality
As a self-validating synthetic process, it is critical to understand the causality behind the reagent selection and energy application:
Liberation of the Nucleophile : Hydroxylamine is utilized as its stable hydrochloride salt (NH₂OH·HCl). Anhydrous sodium acetate (NaOAc) acts as a mild base to neutralize the HCl, liberating the highly nucleophilic free hydroxylamine. Causality : The choice of NaOAc over organic bases like pyridine eliminates toxic, foul-smelling byproducts and simplifies downstream purification. The resulting byproducts (NaCl and acetic acid) are highly water-soluble and easily removed during aqueous work-up.
Nucleophilic Attack : The free hydroxylamine attacks the electrophilic carbonyl carbon of (2-chlorophenyl)acetone, forming a tetrahedral hemiaminal intermediate.
Microwave-Accelerated Dehydration : The rate-limiting step of oximation is the elimination of water to form the C=N double bond. Causality : Microwave irradiation specifically accelerates this step. The high polarity of the transition state allows for efficient coupling with the microwave field, locally superheating the micro-environment. This lowers the effective activation energy and drives the equilibrium toward the oxime product in a matter of minutes [2].
Experimental Workflow
Microwave-assisted experimental workflow for oxime synthesis.
Equipment : Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and sealed 35 mL pressure vessels.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, integrating stoichiometric rationale and in-process controls to ensure complete conversion.
Step 1: Reaction Assembly
To a 35 mL heavy-walled microwave reaction vial, add 1-(2-chlorophenyl)propan-2-one (1.68 g, 10.0 mmol).
Causality: A 1.5 molar excess ensures complete consumption of the sterically hindered ketone and drives the equilibrium forward.
Suspend the mixture in 10 mL of absolute ethanol. Add a magnetic stir bar.
Step 2: Microwave Irradiation
4. Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated by solvent expansion.
5. Place the vial in the microwave reactor. Set the following parameters [1]:
Power : 100 W (Dynamic power modulation)
Temperature : 90 °C
Hold Time : 5 minutes
Stirring : High
Step 3: Work-Up and Isolation
6. Allow the reactor to cool the vessel to room temperature using compressed air (typically < 2 minutes).
7. Uncap the vial and pour the reaction mixture into a beaker containing 50 mL of crushed ice and water.
Causality: The sudden drop in temperature and polarity shift forces the hydrophobic oxime to precipitate quantitatively, while unreacted salts (NaCl, excess NaOAc) remain dissolved in the aqueous phase.
Stir vigorously for 10 minutes until a free-flowing crystalline solid forms.
Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove trace impurities.
Step 4: Validation and Purification
10. Dry the crude product under a vacuum desiccator.
11. Self-Validation (TLC) : Monitor completion via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The product spot will appear at a significantly lower
than the starting ketone due to the highly polar -OH group of the oxime.
12. Recrystallize from a minimal amount of hot aqueous ethanol to yield pure (2-chlorophenyl)acetone oxime.
Quantitative Data Presentation
The following table summarizes the performance metrics of the microwave-assisted protocol compared to traditional conductive heating, demonstrating the operational superiority of MAOS.
Parameter
Conventional Reflux
Microwave-Assisted Synthesis (MAOS)
Improvement Factor
Heating Source
Oil Bath / Heating Mantle
Dielectric Heating (100 W)
N/A
Temperature
78 °C (Solvent Reflux)
90 °C (Sealed Vessel)
+12 °C
Reaction Time
120 - 180 minutes
5 minutes
~30x Faster
Isolated Yield
65 - 70%
88 - 92%
+22% Yield
Purity (HPLC)
> 92% (Thermal byproducts present)
> 98% (Clean conversion)
Higher Specificity
E-Factor (Waste)
High (Excess solvent/energy)
Low (Rapid, high atom economy)
Greener Profile
Analytical Characterization (Expected)
To definitively validate the success of the protocol, the following spectroscopic markers must be confirmed:
FTIR Spectroscopy : The self-validating marker is the complete disappearance of the strong ketone C=O stretch at ~1715 cm⁻¹. This is replaced by the appearance of a broad O-H stretch at 3200–3300 cm⁻¹ and a weak C=N stretch at ~1650 cm⁻¹.
¹H NMR (CDCl₃) : The methylene protons (-CH₂-) situated between the aromatic ring and the oxime carbon will shift downfield due to the anisotropic effect of the C=N double bond. These typically appear as two distinct singlets if a mixture of E and Z isomers is present.
References
Abdel-Aziz, H. A., Ghabbour, H. A., Bhat, M. A., & Fun, H.-K. (2014). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. Journal of Chemistry, 2014, 762760.[Link]
Sridhar, M., Narsaiah, C., Raveendra, J., et al. (2011). Efficient microwave-assisted synthesis of oximes from acetohydroxamic acid and carbonyl compounds using BF3·OEt2 as the catalyst. Tetrahedron Letters, 52(36), 4701-4704.[Link]
Technical Notes & Optimization
Troubleshooting
Minimizing side reactions in (2-Chlorophenyl)acetone oxime preparation
Introduction Welcome to the technical support center for the synthesis of (2-Chlorophenyl)acetone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of (2-Chlorophenyl)acetone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. (2-Chlorophenyl)acetone oxime is a critical intermediate in the synthesis of various pharmaceutical compounds. However, its preparation is often complicated by the formation of side products that can impact yield, purity, and downstream processability.
This document provides in-depth technical guidance, structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize side reactions and consistently achieve high-purity (2-Chlorophenyl)acetone oxime.
Section 1: Core Synthesis Pathway and Potential Side Reactions
The primary reaction for preparing (2-Chlorophenyl)acetone oxime involves the condensation of (2-Chlorophenyl)acetone with hydroxylamine.[1][2] The reaction is typically performed using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile.[3]
The core mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[4][5] This is followed by dehydration to form the C=N double bond of the oxime.[6] While seemingly straightforward, this reaction exists in a delicate equilibrium with several competing and undesired pathways.
Key Side Reactions to Control:
Beckmann Rearrangement: Under acidic conditions or at elevated temperatures, the synthesized oxime can rearrange to form N-(2-chlorobenzyl)acetamide.[7][8] This is often the most significant yield-reducing side reaction. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[7]
Oxime Hydrolysis: The oximation reaction is reversible.[9][10] The presence of excess acid and water can drive the equilibrium back towards the starting materials, hydrolyzing the oxime product back to (2-Chlorophenyl)acetone and hydroxylamine.[1][11]
Impurity Formation from Starting Materials: The quality of the starting (2-Chlorophenyl)acetone is crucial. Impurities can lead to the formation of corresponding, difficult-to-remove oxime byproducts.
The following diagram illustrates the desired synthesis pathway versus the major competing side reactions.
Caption: Desired oximation pathway vs. major side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted (2-Chlorophenyl)acetone. What is the likely cause?
A1: This is a classic symptom of oxime hydrolysis, where the product reverts to the starting ketone.[1][11]
Root Cause Analysis: The most common cause is improper pH control. Oximation is fastest in a slightly acidic buffer, typically pH 4-6.[12] If the pH is too low (strongly acidic), the rate of hydrolysis increases significantly, pushing the equilibrium away from the product.[6][11] Another cause could be an excessive amount of water in the reaction medium, which also favors the reverse reaction.[10]
Corrective Actions:
Implement a Buffered System: Instead of using a strong base like NaOH or KOH to neutralize hydroxylamine hydrochloride, use a buffering agent like sodium acetate. This will establish and maintain the optimal pH range for the reaction.[12]
Monitor pH: Before and during the reaction, check the pH of the mixture with a calibrated pH meter and adjust as necessary.
Solvent Choice: Using a co-solvent system like aqueous ethanol can help solubilize the ketone while moderating the water activity.[12]
Q2: I've isolated my product, but NMR analysis shows an unexpected amide impurity. How did this form and how can I prevent it?
A2: The presence of an amide, likely N-(2-chlorobenzyl)acetamide, is a clear indication that a Beckmann rearrangement has occurred.[7][13]
Root Cause Analysis: This rearrangement is catalyzed by strong acids (Brønsted or Lewis) and is often accelerated by heat.[7][8] If you used a strong acid to adjust the pH or if the reaction temperature was too high, you inadvertently created conditions favorable for this side reaction. The stereochemistry of the oxime (the group anti to the OH group migrates) is critical, but for this symmetrical ketoxime, either alkyl group could migrate.[13]
Corrective Actions:
Strict pH Control: Avoid strong acids. The use of a sodium acetate buffer as mentioned in A1 is also the primary preventative measure for the Beckmann rearrangement.
Temperature Management: Run the reaction at room temperature or with gentle warming. Avoid high temperatures or prolonged refluxing unless specifically required by a validated protocol and you have confirmed the absence of strong acid catalysts.[8]
Milder Reagents: For sensitive substrates, alternative, milder reagents that activate the oxime hydroxyl group under non-acidic conditions have been developed, such as cyanuric chloride or Mukaiyama's reagent, though these are often unnecessary for this type of synthesis if pH and temperature are well-controlled.[13][14]
Q3: The reaction seems to stall and does not go to completion, even with correct pH and temperature. What else could be wrong?
A3: If the primary conditions are correct, consider the reagents and reaction setup.
Root Cause Analysis:
Insufficient Hydroxylamine: A molar excess of hydroxylamine is often required to drive the reaction to completion.[15]
Poor Mixing: If the (2-Chlorophenyl)acetone is not fully dissolved or if the reaction is biphasic without efficient stirring, the reaction rate will be limited by mass transfer.[12]
Deactivated Reagent: Hydroxylamine solutions can degrade over time.
Corrective Actions:
Increase Hydroxylamine Equivalents: Try increasing the molar equivalents of hydroxylamine hydrochloride (and the corresponding base/buffer) from 1.2 eq to 1.5 or even 2.0 eq.
Improve Solubility/Mixing: Ensure vigorous stirring. If solubility is an issue, consider a different co-solvent like methanol or isopropanol.
Use Fresh Reagents: Always use freshly prepared or newly opened hydroxylamine solutions for best results.
Strictly avoid strong acids; use a buffer. Control temperature below 40°C.
Use milder activating agents if necessary; shorten reaction time.[16]
Stalled or Incomplete Reaction
Insufficient Reagent / Poor Mixing
Increase molar equivalents of hydroxylamine hydrochloride to 1.5-2.0 eq.
Ensure vigorous stirring; consider a more effective co-solvent.
Product is Oily / Difficult to Purify
Presence of Multiple Side Products
Review and optimize all parameters: pH, temperature, and stoichiometry.
Perform a careful workup with washes (e.g., bicarbonate solution) and consider column chromatography for purification.[17]
Section 3: Validated Protocol for High-Purity (2-Chlorophenyl)acetone Oxime
This protocol is designed to maximize the yield of the desired product while minimizing the formation of hydrolysis and rearrangement byproducts.
Reagents and Materials:
(2-Chlorophenyl)acetone (1.0 eq)
Hydroxylamine Hydrochloride (1.5 eq)
Sodium Acetate Anhydrous (1.7 eq)
Ethanol (95%)
Water (Deionized)
Ethyl Acetate
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.7 eq) in a 1:1 mixture of water and ethanol. Stir until all solids are dissolved. This in-situ generation of a buffered hydroxylamine solution is critical for maintaining the optimal pH.
Addition of Ketone: To the stirred solution from Step 1, add (2-Chlorophenyl)acetone (1.0 eq) dropwise at room temperature.
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes, using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ketone spot has been consumed (typically 2-4 hours).
Workup - Quenching and Extraction:
Once the reaction is complete, reduce the ethanol volume by approximately half using a rotary evaporator.
Add an equal volume of water to the remaining mixture.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers.
Workup - Washes:
Wash the combined organic layer once with a saturated sodium bicarbonate solution. This step removes any residual acidic components.
Wash the organic layer once with brine. This step helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (2-Chlorophenyl)acetone oxime. The product is often obtained as a white to off-white solid or a viscous oil that solidifies on standing.
Purification (if necessary): If TLC or NMR indicates the presence of impurities, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Process Flow Diagram
Caption: Workflow for the validated synthesis protocol.
Section 4: Characterization and Quality Control
Proper analytical techniques are essential to confirm product identity and purity.
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the crude product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the oxime and is highly effective for identifying and quantifying impurities like the Beckmann rearrangement product or unreacted ketone.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the product and detecting low-level impurities.[18] HPLC methods can be developed for precise quantification.[17][19]
References
Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]
Khan Academy. Formation of an Oxime from a Ketone. YouTube, 25 May 2015. Available from: [Link]
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available from: [Link]
Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available from: [Link]
Sciencemadness Discussion Board. Oximes. Available from: [Link]
Spacu, P., & Murgulescu, I. G. (1969). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Analele Universitatii Bucuresti. Seria Stiintele Naturii. Chimie, 18(1), 129-138. Available from: [Link]
Wang, Y. G., et al. (2014). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules, 19(8), 11058–11066. Available from: [Link]
Azadi, R., & Shams, L. (2017). The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. Letters in Organic Chemistry, 14(2), 109-112. Available from: [Link]
LibreTexts Chemistry. Reversible Addition Reactions of Aldehydes and Ketones. Available from: [Link]
Khan Academy. Formation of oximes and hydrazones. Available from: [Link]
Lad, U. P., et al. (2010). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry, 3(3), 425-428. Available from: [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(18), 8562–8567. Available from: [Link]
Google Patents. DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
Türkmen, H., & Durgun, M. (2019). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 131(1), 1-6. Available from: [Link]
Boruah, M., & Prajapati, D. (2009). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 5, 3. Available from: [Link]
Patonay, T., et al. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30(2), 158-163. Available from: [Link]
Geling, O., et al. (2005). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Journal of Carbohydrate Chemistry, 24(8-9), 895-906. Available from: [Link]
Soukup, R. J., Scarpellino, R. J., & Danielczik, E. (1970). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 42(3), 312-317. Available from: [Link]
Nikpour, F., & Ghorbani-Vaghei, R. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 701-705. Available from: [Link]
Kumar, P., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega, 8(11), 10557–10565. Available from: [Link]
PubChem. (2-Chlorophenyl)acetone oxime. Available from: [Link]
Bawa, S., & Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 4(12), 84-89. Available from: [Link]
Google Patents. US3808275A - Process for producing oximes.
Technical Support Center: Separation and Characterization of E/Z Isomers of (2-Chlorophenyl)acetone Oxime
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stereochemical resolution of 1-(2-chlorophenyl)propan-2-one oxim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stereochemical resolution of 1-(2-chlorophenyl)propan-2-one oxime (commonly known as (2-Chlorophenyl)acetone oxime). Because oxime isomers possess distinct pharmacological profiles and physical properties, achieving high stereopurity is a critical quality attribute in the synthesis of downstream active pharmaceutical ingredients (APIs).
PART 1: Core Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why do the E and Z isomers of (2-Chlorophenyl)acetone oxime often co-elute on standard silica gel, and how can I definitively predict their elution order?A1: Co-elution occurs because the isomers share identical functional groups and molecular weights, differing only in their spatial geometry. However, their elution order on normal-phase silica is governed by steric shielding .
Based on Cahn-Ingold-Prelog (CIP) priorities, the 2-chlorobenzyl group has a higher priority than the methyl group.
In the Z-isomer , the hydroxyl (-OH) group is syn (cis) to the bulky 2-chlorobenzyl group. This bulky aromatic moiety sterically shields the -OH group, preventing it from forming strong hydrogen bonds with the silanol groups on the silica stationary phase. Consequently, the Z-isomer interacts less with the column and elutes first (higher
).
In the E-isomer , the -OH group is syn to the small methyl group. The hydroxyl is highly exposed and forms strong hydrogen bonds with the silica, causing it to elute last (lower
Q2: My isolated isomers seem to interconvert back into a mixture during solvent evaporation. What causes this, and how can I prevent it?A2: You are likely experiencing acid-catalyzed
isomerization. Standard silica gel is slightly acidic. When the oxime nitrogen is protonated by acidic silanol sites (or by HCl generated from degrading chlorinated solvents like ), the double bond loses its rigid character, allowing free rotation and subsequent re-equilibration into a thermodynamic mixture of E and Z forms 2.
Causality-Driven Solution: You must deactivate the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in your mobile phase. Furthermore, evaporate solvents at low temperatures (<30°C) and store the purified isomers in base-washed, amber glassware.
Q3: How do I definitively assign the E and Z configurations of my isolated fractions?A3: Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY NMR is the gold standard for this assignment, as it detects through-space spatial proximity rather than through-bond coupling 1.
E-Isomer: Look for a strong NOE cross-peak between the oxime -OH proton (typically broad, 8.0–9.5 ppm) and the protons of the adjacent methyl group (~1.8–2.0 ppm).
Z-Isomer: Look for a strong NOE cross-peak between the oxime -OH proton and the benzylic
protons (~3.6–3.9 ppm).
PART 2: Validated Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal checks to verify that the separation is succeeding without artifactual degradation.
Protocol A: Amine-Deactivated Normal Phase Chromatography (Preparative Scale)
This method is ideal for separating >100 mg of the oxime mixture 3.
Self-Validation Check (2D-TLC): Before committing your batch to the column, spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate. Develop in Hexane/EtOAc (85:15). Remove, dry completely, rotate the plate 90 degrees, and develop again in the same solvent.
Validation Criteria: If the two spots lie perfectly on a diagonal line, the isomers are stable. If you observe off-diagonal smearing, on-column isomerization is occurring, and you must increase the TEA concentration in Step 2.
Stationary Phase Preparation: Slurry pack a glass column with silica gel (60-120 mesh) using Hexane containing 1% (v/v) Triethylamine (TEA). Flush with 3 column volumes (CV) of this mixture to fully neutralize acidic silanol sites.
Sample Loading: Dissolve the crude (2-Chlorophenyl)acetone oxime in a minimum volume of the neutralized eluent and apply it evenly to the column head.
Isocratic Elution: Elute using a highly optimized, low-polarity isocratic system: Hexane/EtOAc (90:10) with 0.5% TEA.
Fraction Collection: Collect small fractions (e.g., 10 mL). The Z-isomer will elute first due to steric shielding of the -OH group. The E-isomer will elute second.
For highly precise separations or when normal-phase methods fail due to extreme acid sensitivity.
Column Selection: Utilize a standard C18 end-capped column (e.g., 250 x 10 mm, 5 µm). End-capping is critical to prevent residual silanol interactions.
Mobile Phase Setup: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Do not add acidic modifiers like TFA or Formic Acid, as these will trigger isomerization. Use neutral conditions.
Gradient Elution: Run a shallow gradient from 40% B to 70% B over 25 minutes.
Self-Validation (Peak Symmetry): Monitor at 254 nm. Validation Criteria: If the baseline between the two peaks is elevated (a "saddle" shape), on-column interconversion is occurring. Lower the column oven temperature to 15°C to kinetically trap the isomers during the run.
PART 3: Quantitative Data Presentation
The following table summarizes the causal relationships between the structural geometry of the isomers and their resulting physicochemical behaviors.
Property / Metric
(Z)-1-(2-chlorophenyl)propan-2-one oxime
(E)-1-(2-chlorophenyl)propan-2-one oxime
Causality / Scientific Rationale
Configuration (CIP)
-OH is syn to 2-chlorobenzyl group
-OH is anti to 2-chlorobenzyl group
Based on Cahn-Ingold-Prelog priorities.
Steric Environment
-OH is heavily shielded by the bulky aromatic ring
-OH is exposed, adjacent to the small methyl group
Dictates availability for intermolecular interactions.
Normal Phase
Higher (e.g., ~0.45 in 80:20 Hex/EtOAc)
Lower (e.g., ~0.25 in 80:20 Hex/EtOAc)
Shielded -OH in Z-isomer prevents H-bonding with silica.
Reverse Phase
Higher (Elutes later)
Lower (Elutes earlier)
Exposed -OH in E-isomer increases overall polarity, reducing C18 affinity.
NOESY Correlation
Strong NOE between -OH and benzylic
Strong NOE between -OH and methyl
Definitive spatial assignment based on through-space proximity.
PART 4: Mechanistic & Workflow Visualizations
The following diagrams map the logical relationships and chemical mechanisms critical to troubleshooting this separation.
Fig 1. Acid-catalyzed E/Z isomerization pathway of ketoximes via a protonated intermediate.
Fig 2. Decision tree and workflow for the chromatographic separation of E and Z oxime isomers.
References
Title: Characterization and separation of Deoxybenzoin oxime isomers
Source: Benchchem Technical Support
URL
Source: Journal of the American Chemical Society (JACS)
Title: DIBALH - Organic Syntheses (Preparation and Separation of Oxime Isomers)
Technical Support Center: Purification of (2-Chlorophenyl)acetone Oxime
Welcome to the Technical Support & Troubleshooting Hub for the synthesis and purification of (2-Chlorophenyl)acetone oxime. Designed for researchers and drug development professionals, this guide provides field-proven, m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Hub for the synthesis and purification of (2-Chlorophenyl)acetone oxime. Designed for researchers and drug development professionals, this guide provides field-proven, mechanistically grounded strategies to resolve incomplete oximation and isolate high-purity oximes from unreacted ketone precursors.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: Why does the oximation of (2-chlorophenyl)acetone consistently leave unreacted ketone in the crude matrix?A: Oximation is a highly reversible, pH-dependent equilibrium reaction. The ortho-chloro substituent on the phenyl ring of (2-chlorophenyl)acetone exerts both steric hindrance and an electron-withdrawing inductive effect. This slightly destabilizes the tetrahedral intermediate during the nucleophilic attack by hydroxylamine. Consequently, the thermodynamic barrier often results in a stalled equilibrium, leaving 5–15% unreacted methyl ketone in the mixture.
Q2: Can I use strong acidic or basic washes to partition the unreacted ketone away from the oxime?A:No. Oximes are inherently susceptible to hydrolysis. Washing the organic layer with strong acids (pH < 2) will rapidly hydrolyze the (2-chlorophenyl)acetone oxime back into the parent ketone and hydroxylamine[1]. Conversely, highly basic conditions can trigger unwanted phase partitioning or degradation. A neutral or mildly buffered approach is mandatory to preserve the structural integrity of the oxime[1].
Q3: What is the most efficient chemical method to remove the unreacted (2-chlorophenyl)acetone without chromatography?A: Sodium bisulfite (NaHSO₃) extraction is the gold standard for removing unhindered methyl ketones. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the unreacted (2-chlorophenyl)acetone to form a highly water-soluble α-hydroxysulfonate salt (bisulfite adduct)[2]. Because the oxime lacks a reactive carbonyl, it remains entirely in the organic phase, allowing for a clean liquid-liquid phase separation[3].
Q4: If bisulfite extraction causes emulsions or incomplete scavenging, what is the alternative?A: Girard's Reagent T (carboxymethyl trimethylammonium chloride hydrazide) is an exceptional alternative for stubborn matrices. It reacts irreversibly with the ketone to form a permanently charged, highly water-soluble hydrazone[4]. This method is exceptionally powerful for trace ketone scavenging and bypasses the reversibility issues sometimes seen with bisulfite adducts.
Part 2: Quantitative Data & Method Comparison
To select the optimal purification route, compare the quantitative performance metrics of standard ketone scavenging strategies below:
Purification Method
Target Impurity
Scalability
Processing Time
Yield Retention
Mechanism of Separation
Sodium Bisulfite Extraction
Methyl ketones
High
~0.5 - 1.0 hr
95 - 98%
Reversible adduct formation (Liquid-Liquid)
Girard's Reagent T
All ketones
Medium
~2.5 - 3.0 hrs
90 - 95%
Irreversible hydrazone formation (Liquid-Liquid)
Column Chromatography
General impurities
Low
~4.0 - 8.0 hrs
70 - 85%
Polarity-based adsorption (Solid-Liquid)
Recrystallization
Trace impurities
High
> 12.0 hrs
60 - 80%
Differential solubility (Solid-Liquid)
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Sodium Bisulfite Extraction
Causality Insight: By forcing the unreacted ketone into the aqueous phase as a charged adduct, we bypass the need for silica gel chromatography, preventing silica-induced oxime degradation.
Matrix Preparation : Dissolve the crude (2-chlorophenyl)acetone oxime (containing the unreacted ketone) in an immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether[2].
Adduct Formation : Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution to the organic phase[3].
Biphasic Agitation : Vigorously shake the separatory funnel for 3–5 minutes, venting frequently.
Expert Note: The reaction requires vigorous mixing to overcome mass transfer limitations at the biphasic interface.
Phase Separation : Allow the layers to separate completely. The lower aqueous layer contains the water-soluble ketone-bisulfite adduct[2]. Drain and discard the aqueous layer (or retain for ketone recovery via basification)[3].
Self-Validation Step : Spot the upper organic layer on a silica TLC plate (Eluent: Hexane:EtOAc 3:1). The ketone spot (higher Rf) must be completely absent. If a faint ketone spot persists, repeat steps 2-4 with a fresh portion of NaHSO₃.
Workup : Wash the validated organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified oxime.
Protocol B: Trace Scavenging via Girard's Reagent T
Causality Insight: Girard's Reagent T contains a quaternary ammonium group. The resulting hydrazone is permanently charged, ensuring infinite partition into the aqueous phase regardless of the organic solvent's polarity[4].
Reaction Setup : Dissolve the crude mixture in ethanol. Add 1.2 equivalents of Girard's Reagent T (relative to the estimated molar amount of the ketone impurity) and 10% v/v glacial acetic acid to act as a catalyst.
Derivatization : Heat the mixture to a gentle reflux for 60 minutes to ensure complete hydrazone formation.
Quenching & Extraction : Cool the mixture to room temperature. Neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃. Extract the pure oxime into dichloromethane (DCM). The charged ketone-hydrazone will remain locked in the aqueous phase.
Validation : Analyze the DCM phase via LC-MS or TLC to confirm the absolute absence of the ketone mass/spot. Dry and concentrate the organic layer.
Part 4: Visual Workflows & Decision Matrices
Workflow for the selective removal of (2-chlorophenyl)acetone via sodium bisulfite extraction.
Decision matrix for selecting the optimal ketone clearance strategy based on impurity levels.
References
Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones | Benchchem |2
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | PMC - NIH | 3
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry | ResearchGate | 4
GC-MS Technical Support Center: Oxime Stability Resolution Hub
Welcome to the GC-MS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the thermal instability of oximes during Gas Chro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the GC-MS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the thermal instability of oximes during Gas Chromatography (GC) analysis. Whether you are analyzing native oximes or utilizing oximation as a derivatization step for carbonyl-containing metabolites, the high temperatures of standard GC inlets can lead to severe degradation, poor peak shape, and artifact formation.
This guide provides a mechanistic understanding of these issues, alongside field-proven hardware and chemical solutions to ensure robust, reproducible data.
Section 1: Mechanistic Diagnostics (The "Why")
Q: Why do my oxime samples show multiple peaks, poor recovery, or unexpected nitrile peaks in the GC chromatogram?
A: The primary culprit is the thermal lability of the oxime functional group—specifically aldoximes—when exposed to the extreme heat of a standard split/splitless (S/SL) injection port, which is typically set between 250 °C and 300 °C. Under these conditions, aldoximes undergo rapid thermal dehydration, losing a water molecule to form nitriles[1].
Furthermore, this degradation is catalytically accelerated by "active sites" within the GC inlet. Contaminated glass wool, degraded siloxane deactivation layers on the liner, or exposed metal surfaces act as catalysts for both dehydration and Beckmann rearrangements. Ketoximes may also rearrange to imines or amides under similar thermal stress.
Fig 1: Thermal dehydration pathway of aldoximes to nitriles in hot GC inlets.
Section 2: Instrumental Interventions (The "How - Hardware")
Q: How can I adjust my GC parameters to prevent oxime degradation without changing my sample preparation?
A: If your workflow strictly requires the analysis of underivatized oximes, you must eliminate the thermal shock of the vaporization chamber. The causality here is simple: lower thermal energy equals lower activation energy available for degradation pathways[2].
If an S/SL inlet must be used, switch to an ultra-inert, wool-less liner to minimize catalytic active sites. However, upgrading your injection technique is the most definitive solution.
Table 1: Comparison of GC Injection Techniques for Thermolabile Oximes
Injection Technique
Thermal Stress Level
Suitability for Oximes
Key Mechanism & Causality
Split/Splitless (S/SL)
High (>250 °C)
Poor
Flash vaporization causes immediate thermal shock, driving dehydration to nitriles.
Programmed Temp Vaporizing (PTV)
Moderate
Good
Cold injection (e.g., 40 °C) followed by rapid heating minimizes residence time at high temperatures.
Cold On-Column (COC)
Low
Excellent
Direct liquid deposition into the capillary column avoids the hot vaporization chamber entirely.
Section 3: Chemical Stabilization (The "How - Chemistry")
Q: What is the most reliable derivatization strategy to stabilize oximes and carbonyls for GC-MS?
A: To completely bypass thermal instability, we alter the molecule's chemistry. The industry-standard approach for complex matrices (such as metabolomics or pharmaceutical profiling) is a two-step Methoximation-Silylation (MeOx-TMS) protocol[3].
Causality of Step 1 (Methoximation): Carbonyls (aldehydes/ketones) are reacted with methoxyamine hydrochloride. This converts the reactive carbonyl into a stable methoxime (MOX) ether. This locks the molecule in an open-chain conformation, prevents tautomerization, and stops the formation of multiple derivative peaks[4].
Causality of Step 2 (Silylation): The subsequent addition of a silylating agent replaces the active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically lowering the boiling point and increasing thermal stability.
Fig 2: Two-step MeOx-TMS derivatization workflow for stabilizing carbonyls and oximes.
Section 4: Field-Proven Methodologies
Standard MeOx-TMS Derivatization Protocol
This protocol is designed as a self-validating system: the strict exclusion of water ensures the TMS reagents are not quenched, guaranteeing high derivatization yield and reproducibility[3].
Step 1: Sample Preparation & Lyophilization
Action: Aliquot the sample into a glass GC vial and lyophilize (freeze-dry) completely.
Causality: TMS reagents are highly sensitive to moisture. Even trace amounts of water will hydrolyze the silylating agent (forming hexamethyldisiloxane) and quench the reaction, leading to poor derivatization yields.
Step 2: Methoximation (MeOx)
Action: Add 20 µL of Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried residue. Cap the vial tightly and incubate at 30–37 °C for 60 minutes with continuous agitation (e.g., 1200 rpm).
Causality: Pyridine acts as both the solvent and the basic catalyst. The reaction converts reactive carbonyls into stable methoximes, preventing the formation of multiple structural isomers during GC analysis.
Step 3: Silylation (TMS)
Action: Add 80 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) to the mixture. Incubate at 37 °C for 30 minutes.
Causality: MSTFA replaces the active hydrogens on hydroxyl and carboxyl groups with bulky trimethylsilyl groups, rendering the molecule highly volatile and thermally stable for the gas phase.
Step 4: Equilibration & Analysis
Action: Allow the sample to equilibrate at room temperature for 2–4 hours before GC-MS injection.
Causality: Equilibration ensures the reaction reaches thermodynamic completion, stabilizing the derivative profile for reproducible quantification.
Table 2: Common Derivatization Reagents for Oxime/Carbonyl Stabilization
Reagent
Target Functional Group
Derivative Formed
Causality / Benefit
Methoxyamine HCl (MeOx)
Aldehydes / Ketones
Methoxime (MOX)
Prevents tautomerization and locks sugars in an open-chain conformation.
MSTFA
Hydroxyls / Carboxyls
Trimethylsilyl (TMS)
Highly volatile silyl donor; replaces active hydrogens to prevent thermal breakdown.
BSTFA + 1% TMCS
Sterically hindered -OH
Trimethylsilyl (TMS)
TMCS acts as a catalyst to drive the silylation of resistant functional groups.
References
How can I remove nitrile impurities from the oxime? ResearchGate. Available at:[Link]
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at:[Link]
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. Available at:[Link]
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. National Institutes of Health (PMC). Available at:[Link]
Comprehensive Characterization Guide: Resolving E/Z Isomerism in (2-Chlorophenyl)acetone Oxime via 13C NMR and Orthogonal Techniques
Executive Summary (2-Chlorophenyl)acetone oxime (CAS 117891-08-4)[1] is a critical intermediate in organic synthesis and pharmaceutical development. Because oximes inherently exist as thermodynamic mixtures of E and Z st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chlorophenyl)acetone oxime (CAS 117891-08-4)[1] is a critical intermediate in organic synthesis and pharmaceutical development. Because oximes inherently exist as thermodynamic mixtures of E and Z stereoisomers, precise structural elucidation and quantification are vital for downstream synthetic reproducibility. This guide objectively compares the performance of 13C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques (1H NMR and GC-MS), demonstrating why 13C NMR serves as the definitive analytical standard for oxime characterization.
The Mechanistic Causality: The Gamma-Gauche Effect
To understand why 13C NMR outperforms other techniques in this specific application, we must look at the physical causality governing the molecular environment. The superiority of 13C NMR in resolving oxime isomers lies in the steric gamma-gauche effect (also known as the steric compression effect)[2].
When the hydroxyl (-OH) group of the oxime is syn (cis) to an alpha-carbon, the steric interaction between the oxygen lone pairs and the C-H bonds of that adjacent carbon polarizes the electron cloud. This polarization increases the electron density around the syn carbon nucleus, resulting in a pronounced upfield shift (shielding) of approximately 5–10 ppm compared to the anti (trans) configuration[2]. This distinct, predictable chemical shift differential allows for the unambiguous assignment of the E and Z isomers without requiring isolated, purified reference standards.
Methodological Comparison: 13C NMR vs. Alternatives
To objectively evaluate analytical approaches, we must compare their resolution power, quantitative reliability, and structural assignment capabilities.
Table 1: Comparison of Analytical Techniques for Oxime Isomer Resolution
Analytical Technique
Structural Assignment Capability
Quantitative Accuracy
Key Limitations & Drawbacks
13C NMR
Unambiguous (via gamma-gauche effect)
High (when using inverse-gated decoupling)
Requires high sample concentration (~50 mg) and longer acquisition times.
1H NMR
Ambiguous (small Δppm, solvent-dependent)
High (fast relaxation times)
Overlapping multiplet signals in the benzylic region; susceptible to solvent-induced shifts.
To ensure trustworthiness and absolute quantitative accuracy, the following 13C NMR protocol employs inverse-gated decoupling . Standard 13C NMR cannot be used for quantification due to the Nuclear Overhauser Effect (NOE), which artificially enhances carbon signals attached to protons. This self-validating setup suppresses the NOE, ensuring the integrated area under the curve directly correlates to the true isomer molar ratios.
Step 1: Sample Preparation
Dissolve 50 mg of the (2-Chlorophenyl)acetone oxime mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogenized solution to a standard 5 mm high-throughput NMR tube.
Step 2: Instrument Calibration (The Self-Validation Step)
Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C).
Validate Relaxation: Perform an inversion-recovery experiment (180°-τ-90° pulse sequence) to determine the longest longitudinal relaxation time (
) of the alpha-carbons (methyl and benzylic CH2).
Set the relaxation delay (
) to at least (typically 10-15 seconds) to ensure 99.3% magnetization recovery between scans.
Step 3: Acquisition Parameters
Select the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This turns the proton decoupler ON only during acquisition (removing C-H splitting) and OFF during the relaxation delay (preventing NOE buildup).
Set the spectral width to 250 ppm and acquire a minimum of 512 transients to achieve a Signal-to-Noise Ratio (SNR) > 100:1.
Step 4: Data Processing
Apply a 1.0 Hz exponential line broadening function before Fourier transformation.
Perform manual baseline correction and reference the TMS peak to exactly 0.00 ppm.
Integrate the distinct alpha-carbon peaks to quantify the E/Z ratio.
Data Presentation: Expected 13C NMR Chemical Shifts
Based on Cahn-Ingold-Prelog (CIP) priority rules, the benzylic carbon has a higher priority than the methyl carbon. Therefore, in the E-isomer, the -OH group is syn to the methyl group. In the Z-isomer, the -OH group is syn to the benzylic group. The gamma-gauche effect dictates the following expected shifts:
Table 2: 13C NMR Chemical Shift Differentials for (2-Chlorophenyl)acetone Oxime
Carbon Position
E-Isomer Expected Shift (ppm)
Z-Isomer Expected Shift (ppm)
Shielding Rationale (Gamma-Gauche Effect)
Methyl Carbon (C3)
~13.0 - 15.0 ppm
~19.0 - 22.0 ppm
Shielded in E-isomer due to syn relationship with the oxime -OH group.
Benzylic Carbon (C1)
~38.0 - 42.0 ppm
~30.0 - 34.0 ppm
Shielded in Z-isomer due to syn relationship with the oxime -OH group.
Oxime Carbon (C2)
~156.0 - 158.0 ppm
~156.0 - 158.0 ppm
Minimal difference; sp2 hybridized carbon is independent of the gamma-gauche effect.
Workflow Visualization
Fig 1: Analytical decision tree for E/Z isomer resolution in (2-Chlorophenyl)acetone oxime.
References
Gurudata, N. "13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime". Canadian Journal of Chemistry 50, no. 12 (1972): 1956-1958. [Link]
A Comparative Guide to the FTIR Characteristic Peaks of (2-Chlorophenyl)acetone Oxime
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for (2-Chlorophenyl)acetone oxime, a compound of interest in various synthetic pathways. By dissecting its vibrational modes and comparing them to simpler, related structures, we can build a comprehensive understanding of its infrared spectrum, ensuring its unambiguous identification.
The Vibrational Signature of a Molecule: An Introduction
FTIR spectroscopy probes the vibrational transitions within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds to stretch, bend, wag, or rock. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its constituent functional groups. For (2-Chlorophenyl)acetone oxime, the key structural components that will dominate the FTIR spectrum are the oxime functional group (-C=N-OH), the 2-chlorophenyl ring, and the methylene bridge.
Deconstructing the Spectrum: Predicted Characteristic Peaks of (2-Chlorophenyl)acetone Oxime
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Rationale and Comparative Insights
3400 - 3100
O-H stretch (oxime)
Broad, Medium
This broad absorption is characteristic of the hydrogen-bonded hydroxyl group in the oxime moiety. In the solid state, intermolecular hydrogen bonding is expected, leading to a significant broadening of this peak. In dilute solution, a sharper, higher frequency peak may be observed.[1]
3100 - 3000
Aromatic C-H stretch
Medium to Weak
These absorptions arise from the C-H stretching vibrations of the 2-chlorophenyl ring. Aromatic C-H stretches typically appear at slightly higher wavenumbers than their aliphatic counterparts.[2][3][4]
2980 - 2850
Aliphatic C-H stretch
Medium to Weak
These peaks correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the acetone backbone.
~1660
C=N stretch (oxime)
Medium
The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in this region. Its position can be influenced by conjugation and the electronic effects of substituents.[3][5]
1600 - 1450
Aromatic C=C stretch
Medium to Strong (multiple bands)
The benzene ring exhibits several in-plane C=C stretching vibrations, often appearing as a set of sharp bands. The ortho-substitution pattern of the chlorine atom will influence the exact positions and relative intensities of these peaks.[2][3][4]
~1440
C-H bend (aliphatic)
Medium
This absorption is due to the scissoring and bending vibrations of the methylene and methyl groups.
~1375
C-H bend (aliphatic, methyl)
Medium
A characteristic bending vibration for the methyl group.
~940
N-O stretch (oxime)
Medium to Strong
The stretching vibration of the nitrogen-oxygen single bond in the oxime is a key diagnostic peak.[3]
770 - 735
Aromatic C-H out-of-plane bend
Strong
This strong absorption is highly characteristic of the ortho-disubstitution pattern on the benzene ring.[6] The out-of-plane wagging of the adjacent C-H bonds gives a strong, readily identifiable peak.
~750
C-Cl stretch
Medium to Strong
The carbon-chlorine stretching vibration for an aromatic chloride typically appears in this region. Its exact position can be influenced by the overall vibrational coupling within the molecule.[2]
A Comparative Analysis: Isolating the Contributions of Each Moiety
To truly understand the FTIR spectrum of (2-Chlorophenyl)acetone oxime, it is instructive to compare its expected features with those of its constituent parts: acetophenone oxime (representing the oxime and phenylacetone core) and 2-chlorotoluene (representing the 2-chlorophenyl group).
Molecular Structure of (2-Chlorophenyl)acetone Oxime
Caption: Chemical structure of (2-Chlorophenyl)acetone oxime.
Acetophenone Oxime: The Unsubstituted Core
The FTIR spectrum of acetophenone oxime provides the foundational peaks for the oxime and the phenyl-acetone structure.
O-H Stretch: A broad band around 3200 cm⁻¹ due to hydrogen bonding.
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
C=N Stretch: A medium intensity band around 1665 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
N-O Stretch: A characteristic peak around 940 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: A strong band around 700 cm⁻¹ and another around 760 cm⁻¹ characteristic of a monosubstituted benzene ring.
2-Chlorotoluene: The Influence of the Substituted Ring
The spectrum of 2-chlorotoluene highlights the vibrational modes introduced by the 2-chlorophenyl group.
Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ range.
Aliphatic C-H Stretch: Peaks from the methyl group just below 3000 cm⁻¹.
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: A strong, characteristic band for ortho-substitution in the 770-735 cm⁻¹ range.
C-Cl Stretch: A medium to strong band typically found in the 800-600 cm⁻¹ region.
(2-Chlorophenyl)acetone Oxime: The Composite Spectrum
By combining the features of these two molecules, we can predict the spectrum of (2-Chlorophenyl)acetone oxime. The key differentiating features will be:
The presence of the broad O-H stretch from the oxime, which is absent in 2-chlorotoluene.
The presence of the C=N and N-O stretches from the oxime, also absent in 2-chlorotoluene.
The aromatic C-H out-of-plane bending pattern will be characteristic of an ortho-disubstituted ring (around 770-735 cm⁻¹) , which differs from the monosubstituted pattern of acetophenone oxime.
The appearance of a C-Cl stretching vibration , which is absent in acetophenone oxime.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of a high-quality and reliable FTIR spectrum, the following protocol should be followed. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility.
Experimental Workflow for FTIR Analysis
Caption: A standardized workflow for acquiring and analyzing an FTIR spectrum.
Step-by-Step Methodology:
Sample Preparation (KBr Pellet Method):
Ensure the (2-Chlorophenyl)acetone oxime sample is thoroughly dried to avoid a broad water O-H absorption band around 3400 cm⁻¹ which could obscure the oxime O-H stretch.
In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of anhydrous, IR-grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
Instrument Preparation and Background Collection:
Ensure the FTIR spectrometer's sample compartment is clean and dry.
Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Analysis:
Place the KBr pellet in the sample holder.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
Data Processing and Interpretation:
Perform a baseline correction on the acquired spectrum to ensure accurate peak intensity measurements.
Use the spectrometer software to identify the peak positions (in cm⁻¹) and their intensities.
Annotate the identified peaks by assigning them to the corresponding vibrational modes based on the expected values and comparisons with reference spectra.
Conclusion
The power of FTIR spectroscopy lies in its ability to provide a detailed structural fingerprint of a molecule. By systematically analyzing the expected vibrational modes of (2-Chlorophenyl)acetone oxime and comparing them with related compounds, we can establish a robust set of characteristic peaks for its identification. This guide provides the foundational knowledge for researchers to confidently interpret the FTIR spectrum of this compound and serves as a template for the characterization of other novel molecules. The combination of predictive analysis and a rigorous experimental protocol ensures the scientific integrity and trustworthiness of the results, which are essential in the fields of drug discovery and chemical development.
References
UKEssays. (November 2018). C-H Bending Vibrations of Benzene Rings. Retrieved from [Link]
Hadzi, D., & Premru, L. (1961). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 39(8), 1651-1656.
Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 4(12), 87-93.
Zhou, Z., Gao, H., Guo, L., Qu, Y., & Cheng, X. (2002). Analysis of vibrational spectra of chlorotoluene based on density function theory calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 58(8), 1553–1558.
Prabavathi, N., & Muthu, S. (2010). Vibrational spectroscopic analysis of 2-chlorotoluene and 2-bromotoluene: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1005-1013.
Bilir, M., & Yurdakul, Ş. (2007). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 13-18.
O'Haver, T. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 14-21.
O'Haver, T. C. (2016). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
Clement, R. A., & Hart, H. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.
Beckett, A. H., & Jones, G. R. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585.
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Mass fragmentation pattern analysis of (2-Chlorophenyl)acetone oxime
Structural Elucidation and Platform Comparison for (2-Chlorophenyl)acetone Oxime: GC-EI-MS vs. LC-ESI-MS/MS Executive Summary For researchers and drug development professionals, the accurate structural elucidation of fun...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation and Platform Comparison for (2-Chlorophenyl)acetone Oxime: GC-EI-MS vs. LC-ESI-MS/MS
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of functionalized oximes is a critical analytical gateway. (2-Chlorophenyl)acetone oxime (
, MW = 183.63 g/mol ) is a key intermediate often derived from 1-(2-chlorophenyl)propan-2-one[1]. Because oximes exhibit unique gas-phase chemistries and exist as E/Z stereoisomers, selecting the correct mass spectrometry platform is not merely a matter of preference—it dictates the integrity of the data.
This guide objectively compares the performance, fragmentation mechanics, and operational workflows of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this specific compound.
Mechanistic Basis of Oxime Fragmentation
Understanding the causality behind a mass spectrum requires mapping the molecule’s intrinsic vulnerabilities. (2-Chlorophenyl)acetone oxime contains three critical structural features that govern its fragmentation:
The Oxime Group (-C=N-OH): Highly susceptible to the loss of a hydroxyl radical (
, -17 Da) or water (, -18 Da) under hard ionization.
The Benzyl Position: The bond between the aromatic ring's methylene group and the oxime carbon is exceptionally weak. Cleavage here yields highly stable, resonance-stabilized cations.
The Chlorine Isotope Signature: Chlorine naturally exists as
and in a roughly 3:1 ratio. This is an intrinsic, self-validating tracer. Any fragment retaining the chlorine atom must exhibit this 3:1 isotopic doublet (M / M+2). If a fragment lacks this ratio, the chlorine atom has been cleaved.
Expert Insight: While aliphatic oximes frequently undergo the McLafferty rearrangement (a
-hydrogen transfer to the C=NOH group)[2], the rigid aryl-alkyl structure of (2-Chlorophenyl)acetone oxime precludes this. Consequently, -cleavage dominates the spectrum.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-MS and LC-MS fundamentally alters the ionization physics applied to the molecule[3].
GC-EI-MS (Hard Ionization at 70 eV): Electron impact strips an electron to form a highly energetic radical cation (
). The excess internal energy shatters the molecule before it reaches the detector, producing a rich, highly reproducible fingerprint ideal for library matching. However, the thermal energy in the GC inlet can induce Z-to-E isomerization or thermal degradation of the oxime[2].
LC-ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the molecule to form an intact, even-electron precursor ion (
). Fragmentation only occurs when deliberately induced via Collision-Induced Dissociation (CID) in a tandem quadrupole. This preserves the molecular ion but requires careful tuning of collision energies.
Caption: GC-EI-MS primary fragmentation pathways for (2-Chlorophenyl)acetone oxime.
Quantitative Data & Diagnostic Ions
The following table summarizes the diagnostic ions generated by both platforms. Notice how the presence of the 3:1 isotope ratio acts as a built-in validation tool for structural assignment.
Platform
Ionization State
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Structural Assignment
35Cl/37Cl Ratio Present?
GC-EI-MS
Radical Cation ()
183 / 185
166 / 168
Yes (3:1)
125 / 127
2-Chlorobenzyl Cation (-cleavage)
Yes (3:1)
58
(-cleavage)
No (Cl lost)
LC-ESI-MS/MS
Protonated ()
184 / 186
166 / 168
Yes (3:1)
151 / 153
Yes (3:1)
125 / 127
2-Chlorobenzyl Cation (CID cleavage)
Yes (3:1)
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply be a list of steps; it must contain internal feedback loops that validate the data in real-time.
Protocol A: GC-EI-MS Workflow
Objective: Achieve baseline separation of E/Z isomers while preventing thermal degradation.
Sample Preparation: Dissolve the standard in anhydrous ethyl acetate to a concentration of 10 µg/mL. Self-Validation Check: Spike with Acetone-
oxime as an internal standard to monitor injection recovery and inlet activity.
Inlet Parameters: Set the split/splitless injector to 220°C. Causality: Temperatures above 250°C will rapidly degrade the oxime back to the parent ketone (1-(2-chlorophenyl)propan-2-one)[1].
Chromatography: Use a mid-polarity column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Ramp from 80°C to 280°C at 15°C/min.
Data Acquisition & Validation: Scan m/z 40–300 at 70 eV. Self-Validation Check: Monitor the chromatogram for two closely eluting peaks with identical mass spectra. These represent the E and Z stereoisomers[2]. If the ratio of these peaks shifts dramatically between consecutive runs, it indicates active thermal isomerization in the GC inlet, prompting immediate maintenance.
Protocol B: LC-ESI-MS/MS Workflow
Objective: Maximize
generation and optimize CID for targeted quantitation.
Mobile Phase Optimization: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the
state (m/z 184) in the positive electrospray droplet.
Precursor Ion Scan: Infuse the sample at 10 µL/min. Self-Validation Check: Observe the MS1 spectrum. You must see m/z 184 and 186 at exactly a 3:1 ratio. If m/z 184 is present but 186 is missing, the ion is a background contaminant, not your target analyte.
CID Optimization (MRM Setup): Isolate m/z 184 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 40 eV using Argon gas.
Product Ion Validation: Self-Validation Check: As CE increases, the intensity of m/z 184 should decrease proportionally to the rise of m/z 166 and m/z 125. If the precursor disappears but no product ions appear, the ions are scattering out of the collision cell, requiring a reduction in tube lens voltage.
Caption: Decision matrix and validation checkpoints for GC-MS vs. LC-MS/MS workflows.
Application Scientist Insights
When deciding between these platforms for (2-Chlorophenyl)acetone oxime, the choice hinges on the project phase:
For Unknown Identification (Discovery Phase): GC-EI-MS is vastly superior. The 70 eV hard ionization shatters the molecule, yielding the m/z 58 and m/z 125/127 fragments. Because these fragmentation patterns are highly reproducible across different instrument vendors, they can be directly queried against NIST/Wiley libraries for unambiguous identification[3].
For Pharmacokinetic Quantitation (Development Phase): LC-ESI-MS/MS is the mandatory choice. Oximes are notoriously prone to thermal degradation and surface adsorption in heated GC inlets. LC-MS/MS analyzes the compound at near-ambient temperatures, preserving the molecule. By utilizing the specific Multiple Reaction Monitoring (MRM) transition of
, researchers can achieve sub-nanogram limits of detection without the risk of thermal artifacting.
Ultimately, a robust analytical package for drug development will utilize GC-MS to prove the structure via diagnostic
-cleavage fragments, and LC-MS/MS to quantify the compound in complex biological matrices.
"Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation", PMC (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNv3NVsWijezZiOubwxiMTIuy6poMGy8XgSsZiyMpUzR2R-g1ALH_b9xr5nJDK_VgJMSXBW0d2Bhg-UVRFvBoM5tCvZmjqAcju5g6zvZb-9nl4QcwX-fQbDRlZNUs6xINww9Pv4wSXrKVqh00=]
"Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS", Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLywJfrAbqrYBP8WoGiAESXArEZnX6R91KIBQCOatv1Ysb7irzH9v6uHADuZ8RSXaVQnftzVARNclRSvqZBrq-4Seip2ZZyGDs1mYu2ZJQn6jEOvsBNmtHPFtk3kz3np1J3p4UxCy02lVBS3KzhGEaDQ==]
A Comparative Guide to the Structural Elucidation of (2-Chlorophenyl)acetone Oxime: An Integrated Crystallographic and Spectroscopic Approach
For Immediate Release – In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel small molecules is paramount. (2-Chlorophenyl)acetone oxime, a compound of in...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release – In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel small molecules is paramount. (2-Chlorophenyl)acetone oxime, a compound of interest for its potential applications, presents a case where a multi-faceted analytical approach is not just beneficial, but essential for unambiguous structural determination.
A comprehensive search of the Cambridge Structural Database (CSD) and public literature reveals a notable absence of a published single-crystal X-ray diffraction structure for (2-Chlorophenyl)acetone oxime[1]. This data gap underscores the necessity for a robust, systematic protocol for researchers encountering this or similar novel compounds. This guide, therefore, serves a dual purpose: to provide a detailed, field-proven workflow for obtaining the crystal structure of a novel oxime and to objectively compare the insights gained from X-ray crystallography with those from other powerful analytical techniques.
To illustrate these principles, we will reference data from a closely related analog, (E)-(2-chlorophenyl)(phenyl)methanone O-benzyl oxime , for which crystallographic data is available[2]. This allows for a practical, data-driven comparison of the methodologies.
Part 1: The Crystallographic Workflow: From Powder to Structure
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a solid-state molecule. The insights it provides—bond lengths, bond angles, stereochemistry, and intermolecular interactions—are unparalleled. For a molecule like (2-Chlorophenyl)acetone oxime, this technique would definitively resolve the E/Z isomerism of the oxime group, a critical detail influencing its biological activity and physical properties.
Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage slow, ordered growth to minimize defects.
Methodology:
Dissolve 10-20 mg of purified (2-Chlorophenyl)acetone oxime in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) in a small, clean vial[3].
Employ a slow evaporation technique by covering the vial with a perforated cap and leaving it in a vibration-free environment for several days.
Alternatively, use a vapor diffusion method by placing the vial in a larger sealed chamber containing a poor solvent (e.g., hexane). The gradual diffusion of the anti-solvent will induce crystallization.
Once suitable single crystals (typically 0.1-0.4 mm in size) have formed, carefully select one under a microscope[4].
Data Collection:
Causality: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. Cooling the crystal minimizes thermal vibrations, leading to a sharper, more resolved diffraction pattern.
Methodology:
Mount the selected crystal on a goniometer head using a cryoprotectant oil[5].
Cool the crystal to a low temperature, typically 100-150 K, using a cold nitrogen gas stream[5].
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX II CCD).
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles[2][6]. Data collection can take several hours.
Structure Solution and Refinement:
Causality: The collected diffraction data is mathematically processed to generate an initial electron density map, from which the atomic positions are determined and then refined to best fit the experimental data.
Methodology:
Integrate the raw diffraction data to determine the intensities and positions of the reflections using software like SAINT[6].
Apply absorption corrections (e.g., using SADABS)[5].
Determine the unit cell parameters and space group.
Solve the structure using direct methods (e.g., with SHELXS) to obtain an initial model of the molecule[2][6].
Refine the structural model against the data using full-matrix least-squares procedures (e.g., with SHELXL)[2][6]. This involves adjusting atomic positions, and thermal parameters, and adding hydrogen atoms to achieve the best agreement between the calculated and observed diffraction patterns.
Below is a visualization of the described crystallographic workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Illustrative Data from a Structural Analog
To provide a tangible example, the following table presents the crystallographic data for (E)-(2-chlorophenyl)(phenyl)methanone O-benzyl oxime[2]. We can anticipate that (2-Chlorophenyl)acetone oxime would crystallize in a similar monoclinic or triclinic system, common for small organic molecules[4].
Part 2: A Comparative Guide to Analytical Alternatives
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible and provides little information about the molecule's behavior in solution. A comprehensive analysis integrates data from other spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution[7][8]. For (2-Chlorophenyl)acetone oxime, both ¹H and ¹³C NMR would be indispensable.
Expertise & Insights: NMR can distinguish between the E and Z isomers of oximes due to the different chemical environments of the atoms[9][10]. The chemical shifts of the methyl group and the carbons of the C=N bond are particularly sensitive to the stereochemistry[9][10]. 2D NMR experiments like COSY and HSQC would be used to confirm the connectivity of the entire molecule.
Trustworthiness: The reproducibility of NMR spectra is very high, and established chemical shift databases can aid in the initial assignment of signals[11]. A D₂O exchange experiment can be used to confirm the presence of the labile oxime -OH proton[11].
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation, offers clues about its structure[12][13].
Expertise & Insights: For (2-Chlorophenyl)acetone oxime, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₁₀ClNO). The presence of a chlorine atom would be readily identified by the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio[12][14]. The fragmentation pattern, likely involving the loss of the chlorine atom or cleavage near the oxime group, would provide further structural evidence[12][15].
Trustworthiness: MS is a self-validating system in that the observed isotopic patterns must match the theoretical distribution for the proposed formula. It is a cornerstone technique for confirming molecular identity in pharmaceutical analysis[16].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Expertise & Insights: The IR spectrum of (2-Chlorophenyl)acetone oxime would show characteristic absorption bands for the O-H stretch of the oxime (a broad band around 3300-3100 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
Trustworthiness: While not sufficient for complete structure elucidation on its own, IR provides a quick and reliable confirmation of the key functional groups, complementing the data from NMR and MS.
Performance Comparison
The following diagram and table summarize the complementary roles of these techniques in the structural elucidation of a novel compound like (2-Chlorophenyl)acetone oxime.
Caption: Interrelation of Analytical Techniques for Structure Elucidation.
Technique
Information Provided
Strengths
Limitations
X-Ray Crystallography
Absolute 3D structure, stereochemistry, bond lengths/angles, intermolecular interactions.
Requires a suitable single crystal; provides solid-state information only.
NMR Spectroscopy
Atom connectivity, E/Z isomerism, solution-state conformation, molecular dynamics.
Provides the most comprehensive structural information in solution.[7][17]
Less sensitive than MS; requires a larger amount of pure sample.[13]
Mass Spectrometry
Molecular weight, elemental formula (HRMS), structural fragments.
Extremely high sensitivity; confirms molecular formula.[12][13]
Cannot distinguish between isomers; fragmentation can be complex.[18]
IR Spectroscopy
Presence of key functional groups (e.g., O-H, C=N, C-Cl).
Fast, simple, non-destructive.
Provides limited information on the overall molecular skeleton.[17]
Conclusion
The definitive structural elucidation of (2-Chlorophenyl)acetone oxime, like many novel compounds in drug discovery and chemical research, necessitates an integrated analytical strategy. While the pursuit of a single crystal for X-ray diffraction remains the ultimate goal for obtaining unequivocal proof of its three-dimensional structure, techniques such as NMR, MS, and IR spectroscopy are indispensable. They not only provide the foundational data needed to propose a structure but also offer crucial insights into the molecule's properties in the solution phase, which is often more relevant to its intended application. This comparative guide provides the necessary framework for researchers to approach such a challenge with scientific rigor and confidence.
References
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Elumalai, K., et al. (2018). Crystal structure analysis of (E) - (2-chlorophenyl) (phenyl) methanone O-benzyl oxime. International Journal of ChemTech Research, 11(01), 260-264. Available at: [Link]
Wang, Y., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(6), 675-685. Available at: [Link]
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Crystallography Open Database. Available at: [Link]
(2-Chlorophenyl)acetone oxime. PubChem. Available at: [Link]
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. Available at: [Link]
Jayashree, B., et al. (2021). Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. Biointerface Research in Applied Chemistry, 12(6), 8394-8405. Available at: [Link]
Single crystal X-ray structure of 1 crystallized from acetone and mode of packing using Mercury 2.2. ResearchGate. Available at: [Link]
Single Crystal X-ray Diffraction Structure Determination. The Royal Society of Chemistry. Available at: [Link]
Vangala, V. R., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2530-2539. Available at: [Link]
Validated analytical methods for (2-Chlorophenyl)acetone oxime purity
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated oxime intermediates. (2-Chlorophenyl)acetone oxime —also known systematically as 1-(2-chlorophenyl)propan-2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated oxime intermediates. (2-Chlorophenyl)acetone oxime —also known systematically as 1-(2-chlorophenyl)propan-2-one oxime—is a critical chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
The analytical dilemma with this compound is twofold. First, the oximation of the parent ketone, [1], inherently produces a mixture of E and Z geometric isomers. Second, oximes are notoriously susceptible to thermal degradation (e.g., Beckmann rearrangement or hydrolysis) under aggressive analytical conditions. To ensure downstream API safety and yield, we must establish a robust control strategy.
In alignment with the recent [2], which mandate a science- and risk-based lifecycle approach to method validation, this guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) for the purity assessment of (2-Chlorophenyl)acetone oxime.
The Analytical Dilemma: HPLC vs. GC for Oxime Purity
When developing a purity assay for an oxime, the default choice for many laboratories is GC-FID due to its exceptional resolution of volatile organics. However, this is a critical pitfall.
The Causality of Method Selection:
Subjecting (2-Chlorophenyl)acetone oxime to the high temperatures of a standard GC injection port (typically >250°C) often induces thermal degradation, converting the oxime back into the parent ketone. This creates a "false positive" impurity profile, where the analytical method itself generates the impurity it is trying to measure.
Therefore, RP-HPLC-UV is the gold standard for the primary assay and isomeric purity determination of thermally labile oximes[3]. Conversely, GC-FID remains highly valuable, but it should be relegated to an orthogonal method specifically optimized with lower injection temperatures to quantify trace residual volatile ketones[4].
Quantitative Performance Comparison
The following table summarizes the validated performance metrics of both methodologies when applied to halogenated oxime matrices:
Validation Parameter
RP-HPLC-UV (Primary Assay)
GC-FID (Orthogonal Ketone Check)
Target Analyte
(2-Chlorophenyl)acetone oxime (E/Z)
1-(2-chlorophenyl)propan-2-one
Resolution ()
> 1.5 (E vs Z isomers)
> 2.0 (Ketone vs Oxime)
Limit of Detection (LOD)
0.05% w/w
0.01% w/w
Limit of Quantitation (LOQ)
0.15% w/w
0.03% w/w
Linearity ()
> 0.999 (Range: 50–150% of target)
> 0.995 (Range: LOQ–1.0%)
Typical Run Time
~15 minutes
~20 minutes
Thermal Degradation Risk
None (Ambient/Mild conditions)
Moderate (Requires precise injector temp)
Experimental Workflows & Validation Logic
To ensure scientific integrity, analytical procedures must be designed as self-validating systems. The workflow below illustrates the orthogonal testing strategy and the logical integration of System Suitability Testing (SST) prior to ICH Q2(R2) validation.
Fig 1: Orthogonal analytical workflow and ICH Q2(R2) validation logic for oxime purity assessment.
This method is engineered to quantify overall purity and resolve the E and Z isomers of (2-Chlorophenyl)acetone oxime without thermal degradation.
1. Chromatographic Conditions:
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size). Causality: The highly hydrophobic chlorophenyl moiety requires a dense C18 stationary phase for adequate retention and isomeric separation.
Mobile Phase: Isocratic elution using Acetonitrile : Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Causality: Oximes can hydrogen-bond with residual silanols on the silica support, causing severe peak tailing. The addition of 0.1% TFA lowers the pH, suppressing silanol ionization and ensuring sharp, symmetrical peaks[3].
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm (optimal absorbance for the conjugated chlorophenyl ring).
Column Temperature: 25°C.
2. Sample Preparation:
Accurately weigh 10 mg of the (2-Chlorophenyl)acetone oxime sample.
Dissolve in 10 mL of the mobile phase (Concentration: 1.0 mg/mL).
Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulates.
3. Self-Validating System Suitability Test (SST):
Before analyzing unknown batches, inject a known mixture of E and Z isomers. The system is only validated for use if the resolution (
) between the two isomeric peaks is , and the tailing factor for the major peak is .
Protocol 2: GC-FID Method for Residual Ketone (Orthogonal Check)
This method is strictly limited to quantifying the unreacted starting material, 1-(2-chlorophenyl)propan-2-one.
1. Chromatographic Conditions:
Column: DB-5 or HP-5 capillary column (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 200°C. Causality: This is the critical parameter. The temperature must be high enough to vaporize the sample but kept strictly at or below 200°C to prevent the oxime from thermally degrading into the ketone during injection[4].
Detector (FID) Temperature: 250°C.
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).
2. Sample Preparation:
Dissolve 10 mg of the sample in 10 mL of HPLC-grade Dichloromethane (DCM).
Inject 1.0 µL with a split ratio of 10:1.
3. Self-Validating System Suitability Test (SST):
Inject a spiked sample containing 0.1% of the parent ketone. The signal-to-noise (S/N) ratio for the ketone peak must be
to satisfy the LOQ requirements dictated by ICH Q2(R2)[2].
Conclusion
For drug development professionals handling (2-Chlorophenyl)acetone oxime, relying solely on GC for purity analysis introduces unacceptable risks of thermal artifact generation. By implementing the RP-HPLC-UV method as the primary purity and isomeric assay, and utilizing a temperature-controlled GC-FID method orthogonally for volatile ketone detection, laboratories can achieve a comprehensive, ICH-compliant control strategy.
References
New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. PQE Group.[Link]
Differentiating (2-Chlorophenyl)acetone oxime from synthesis byproducts
Differentiating (2-Chlorophenyl)acetone Oxime from Synthesis Byproducts: A Comparative Analytical Guide (2-Chlorophenyl)acetone oxime (CAS 117891-08-4) is a critical intermediate in organic synthesis, frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Differentiating (2-Chlorophenyl)acetone Oxime from Synthesis Byproducts: A Comparative Analytical Guide
(2-Chlorophenyl)acetone oxime (CAS 117891-08-4) is a critical intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and bioactive arylcyclohexylamines[1]. Synthesized via the oximation of 1-(2-chlorophenyl)acetone, the crude reaction mixture often contains unreacted precursors, geometric isomers, and degradation byproducts. For researchers and drug development professionals, accurately differentiating the target oxime from these impurities is paramount for downstream synthetic success.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard analytical methodologies (NMR, GC-MS, LC-MS). More importantly, this guide explains the chemical causality behind analytical artifacts—such as thermal degradation—and provides self-validating protocols to ensure absolute structural confirmation.
The Chemical Landscape: Synthesis and Byproducts
The synthesis of (2-chlorophenyl)acetone oxime is driven by the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-(2-chlorophenyl)acetone.
Target Products: The reaction yields a mixture of E and Z geometric isomers. This occurs due to the restricted rotation around the newly formed C=N double bond.
Byproducts: Incomplete reactions leave behind the unreacted ketone precursor. Furthermore, arylacetone oximes are notoriously thermally labile[2]. Under acidic conditions or high thermal stress, the oxime can undergo a Beckmann rearrangement to form amide byproducts, or revert to the parent ketone.
Figure 1: Synthesis pathway of (2-chlorophenyl)acetone oxime and its common degradation byproducts.
Comparative Analytical Methodologies
To objectively evaluate analytical techniques, we must consider how they handle the thermal instability of the oxime and their ability to resolve geometric isomers. Direct GC-MS analysis of oximes often leads to thermal decomposition in the GC inlet, converting the oxime back to the ketone and artificially inflating byproduct quantification[2].
Mild ionization (ESI) preserves the oxime; exact mass confirmation[3].
Cannot easily differentiate E/Z isomers without specialized chiral columns.
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to prevent false data interpretation.
Protocol A: ¹H NMR for Isomeric Differentiation and Ketone Quantification
Causality: NMR is the gold standard for this analysis because it is non-destructive. The unreacted ketone features a distinct benzylic -CH₂- singlet (typically ~3.8 ppm). Upon conversion to the oxime, the restricted C=N rotation splits this signal into two distinct singlets (usually ~3.5 and 3.7 ppm) representing the E and Z rotamers[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of the crude reaction mixture in 0.6 mL of anhydrous CDCl₃.
Data Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz (minimum 16 scans, 10s relaxation delay to ensure accurate integration of the protons).
Internal Validation Check: Look for the broad oxime -OH peak (typically >8.0 ppm in CDCl₃, or ~13.3 ppm if using DMSO-d6)[4]. Self-Validation: If this peak is missing but the mass suggests an oxime, suspect rapid proton exchange with trace water in the NMR solvent.
Quantification: Integrate the unreacted ketone benzylic peak against the two oxime benzylic peaks to determine the exact reaction conversion ratio.
Causality: Direct GC-MS injection of (2-chlorophenyl)acetone oxime will lead to thermal degradation in the 250°C injection port, yielding a false positive for unreacted 1-(2-chlorophenyl)acetone[2]. Derivatizing the hydroxyl group with a trimethylsilyl (TMS) group stabilizes the N-O bond, allowing the molecule to volatilize intact.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous ethyl acetate.
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.
Incubation: Heat the sealed vial at 60°C for 30 minutes to drive the silylation of the oxime -OH to -O-TMS.
Data Acquisition: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1) using a standard DB-5MS column.
Internal Validation Check: The chromatogram must show the TMS-oxime (m/z will be M+72). Self-Validation: If a large peak for the underivatized oxime or an unusually high ketone peak is still present, the derivatization was incomplete (likely due to moisture contamination). Discard the sample and repeat.
Figure 2: Analytical decision workflow for differentiating oximes from synthesis byproducts.
Conclusion
Differentiating (2-chlorophenyl)acetone oxime from its synthesis byproducts requires a multimodal approach grounded in an understanding of the molecule's physical chemistry. While LC-MS provides excellent trace-level detection without thermal degradation[3], NMR remains the most reliable, non-destructive method for determining the E/Z isomer ratio and confirming the absence of unreacted ketone. If GC-MS must be utilized for volatile screening, derivatization is strictly mandatory to prevent thermal artifacts and ensure data integrity[2].
Elemental analysis calculation vs experimental for (2-Chlorophenyl)acetone oxime
Elemental Analysis of (2-Chlorophenyl)acetone Oxime: Theoretical Calculations vs. Experimental Realities As a Senior Application Scientist, I frequently encounter the friction between theoretical elemental composition an...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis of (2-Chlorophenyl)acetone Oxime: Theoretical Calculations vs. Experimental Realities
As a Senior Application Scientist, I frequently encounter the friction between theoretical elemental composition and experimental combustion analysis, particularly for halogenated organic compounds. For decades, the gold standard for proving compound purity in synthetic chemistry has been elemental analysis (EA) with a strict ±0.4% deviation limit[1]. However, recent statistical evaluations have questioned the universal applicability of this standard[2].
This guide objectively compares the theoretical elemental calculation of (2-Chlorophenyl)acetone oxime against experimental CHN combustion data. By detailing the causality behind analytical deviations, we provide a self-validating protocol to ensure robust characterization and explore modern orthogonal alternatives when classical methods fail.
Theoretical Framework: The Analyte Baseline
(CAS: 117891-08-4) is a synthetic intermediate with the molecular formula C9H10ClNO [3]. Before any experimental validation, we must establish the theoretical baseline for its elemental mass fractions.
Historically, major chemistry journals have required that experimental CHN values fall within ±0.4% of theoretical calculations to confirm ≥95% sample purity[1]. However, a landmark 2022 study published in ACS Central Science by Caleb Martin and colleagues demonstrated that this standard is statistically flawed. Their international study revealed that 10.78% of highly pure commercial samples fail this strict ±0.4% guideline due to inherent instrumental errors, trace impurities, or incomplete combustion dynamics—not necessarily poor sample purity[4].
For a halogenated compound like (2-Chlorophenyl)acetone oxime, the presence of chlorine introduces a specific analytical vulnerability. During flash combustion, chlorine can form corrosive HCl or Cl₂ gases. If not properly scrubbed, these gases interfere with the Thermal Conductivity Detector (TCD) or trap carbon as non-combustible ash, leading to artificially low carbon readings and false-negative purity results.
To mitigate halogen interference and ensure the experimental data accurately reflects the theoretical calculation, the following self-validating protocol must be employed.
Step-by-Step Methodology:
Sample Encapsulation & Catalyst Addition: Accurately weigh 1.5–2.0 mg of (2-Chlorophenyl)acetone oxime into a high-purity tin (Sn) capsule. Add 1 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid.
Causality: The tin capsule undergoes a highly exothermic oxidation during flash combustion, temporarily raising the local temperature to ~1800°C. The V₂O₅ catalyst ensures the complete breakdown of the stable aromatic ring and prevents the formation of refractory carbon-chlorine byproducts.
Flash Combustion: Drop the capsule into the primary combustion reactor (900–1000°C) under a dynamic, measured pulse of high-purity Oxygen (O₂).
Halogen Scrubbing (Critical Step): Pass the resulting gas mixture (CO₂, H₂O, NOx, Cl₂/HCl) through a secondary reduction reactor containing copper wire and silver wool.
Causality: The copper reduces NOx species to N₂ gas and removes excess O₂. The silver wool is strictly required to trap chlorine gas as solid Silver Chloride (AgCl). Failure to include silver wool will result in chlorine gas reaching the TCD, causing overlapping peaks and baseline drift.
Chromatographic Separation & Detection: The purified gas stream (N₂, CO₂, H₂O) is separated via a GC column and quantified using a TCD. The system validates itself by running a known calibration standard (e.g., Sulfanilamide) prior to the analyte run to ensure detector linearity.
Comparative Data: Theoretical vs. Experimental
The table below illustrates the comparison between the theoretical calculation, the acceptable ACS range, and experimental outcomes based on strict protocol adherence versus a flawed setup.
Element
Theoretical (%)
Acceptable Range (±0.4%)
Exp. Result (Optimized Protocol)
Exp. Result (Without Ag Scrubber)
Carbon (C)
58.87%
58.47% – 59.27%
58.82% (Pass)
57.95% (Fail - Low C)
Hydrogen (H)
5.49%
5.09% – 5.89%
5.51% (Pass)
5.48% (Pass)
Nitrogen (N)
7.63%
7.23% – 8.03%
7.59% (Pass)
7.85% (Fail - Cl interference)
Insight: The "Without Ag Scrubber" column highlights a classic false negative. The sample is pure, but the un-scrubbed chlorine interferes with the nitrogen peak and causes incomplete carbon quantification.
Orthogonal Alternatives: When EA Fails
When an experimental CHN result for (2-Chlorophenyl)acetone oxime falls outside the ±0.4% threshold despite rigorous protocol adherence, modern analytical guidelines recommend orthogonal validation rather than endless, yield-destroying repurification[2].
Quantitative NMR (qNMR): Using an internal standard (e.g., maleic acid), ¹H-qNMR can determine absolute purity with an uncertainty of <1%, completely independent of combustion dynamics.
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and isotopic distribution (crucial for verifying the ³⁵Cl/³⁷Cl ratio), proving the molecular identity even if trace solvent impurities skew the macro-level CHN data[1].
Analytical Decision Workflow
The following workflow illustrates the logical progression for validating the purity of (2-Chlorophenyl)acetone oxime, integrating both classical EA and modern orthogonal techniques.
Analytical decision workflow for compound purity validation when elemental analysis deviations occur.
References
Martin, C., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24721145, (2-Chlorophenyl)acetone oxime." PubChem, 2025. Available at:[Link]
American Chemical Society. "ACS Research Data Guidelines: Elemental analysis." ACS Publications. Available at:[Link]